Technical Documentation Center

2-Amino-N-[3-(dimethylamino)propyl]benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-N-[3-(dimethylamino)propyl]benzamide
  • CAS: 6725-12-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Amino-N-[3-(dimethylamino)propyl]benzamide

An In-Depth Technical Guide to 2-Amino-N-[3-(dimethylamino)propyl]benzamide Abstract: This technical guide provides a comprehensive scientific overview of 2-Amino-N-[3-(dimethylamino)propyl]benzamide, a molecule of signi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-N-[3-(dimethylamino)propyl]benzamide

Abstract: This technical guide provides a comprehensive scientific overview of 2-Amino-N-[3-(dimethylamino)propyl]benzamide, a molecule of significant interest in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, validated synthesis protocols, and spectroscopic characterization. Furthermore, it contextualizes the compound's potential by exploring the established biological activities and pharmacological profiles of the broader 2-aminobenzamide class of molecules. Detailed experimental and analytical workflows are provided to support researchers, scientists, and drug development professionals in their research and development endeavors.

Molecular Identity and Structure

2-Amino-N-[3-(dimethylamino)propyl]benzamide is a substituted benzamide featuring a primary aromatic amine and a tertiary aliphatic amine, making it a trifunctional molecule with distinct chemical properties.

  • IUPAC Name: 2-amino-N-[3-(dimethylamino)propyl]benzamide[1]

  • CAS Number: 6725-12-8[2]

  • Molecular Formula: C₁₂H₁₉N₃O[1]

  • Canonical SMILES: CN(C)CCCNC(=O)C1=CC=CC=C1N

  • InChI: InChI=1S/C12H19N3O/c1-15(2)8-4-7-14-12(16)10-6-3-5-9-11(10)13/h3,5-6,9H,4,7-8,13H2,1-2H3,(H,14,16)[1]

Caption: 2D Chemical Structure of 2-Amino-N-[3-(dimethylamino)propyl]benzamide.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for predicting its behavior in biological systems and for designing appropriate experimental conditions. While extensive experimentally derived data for this specific molecule is sparse, computed properties provide valuable predictive insights.

PropertyValueSource
Molecular Weight 221.30 g/mol [1][2]
XLogP3-AA 1.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 72.4 Ų[1]
Exact Mass 221.152812238 Da[1]
Aqueous Solubility Predicted to be higher than simple benzamides due to the hydrophilic dimethylaminopropyl side chain.[3]
pKa The primary aromatic amine is weakly basic, while the tertiary aliphatic amine is more strongly basic. The amide proton is weakly acidic.[3]

Synthesis and Purification

The synthesis of N-substituted 2-aminobenzamides is reliably achieved through the reaction of isatoic anhydride with a primary amine. This method is characterized by its operational simplicity, generally good yields, and the clean evolution of carbon dioxide gas, which drives the reaction to completion.[4]

Causality of Experimental Design
  • Reactant Choice: Isatoic anhydride serves as a stable and safe precursor to the highly reactive 2-aminobenzoyl moiety. Its use circumvents the need to handle potentially unstable intermediates.

  • Amine Partner: 3-(Dimethylamino)-1-propylamine provides the N-substituted side chain. The primary amine of this molecule selectively attacks the carbonyl group of the isatoic anhydride.

  • Solvent System: Anhydrous dimethylformamide (DMF) is an ideal solvent as it effectively dissolves the reactants and can be heated to the moderate temperatures (80-90 °C) required to facilitate the decarboxylation step without significant side reactions.[4]

  • Purification Strategy: A standard aqueous workup with ethyl acetate extraction is effective for removing water-soluble impurities. The basic nature of the tertiary amine allows for potential acid-base extraction for further purification. For achieving high purity, recrystallization or silica gel column chromatography are the methods of choice.[4]

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in anhydrous DMF.

  • Amine Addition: Slowly add 3-(dimethylamino)-1-propylamine (1.1 equivalents) to the solution dropwise. An exothermic reaction and evolution of CO₂ gas will be observed.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system or by column chromatography on silica gel.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Reactants Isatoic Anhydride + 3-(Dimethylamino)-1-propylamine in DMF Heating Heat to 80-90°C (2-4 hours) Reactants->Heating 1. Mix & Add Quench Pour into Water Heating->Quench 2. Cool Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Crude Crude Product Dry->Crude 3. Isolate Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Product (Solid) Purify->Pure

Caption: Experimental workflow for the synthesis and purification of the target compound.

Spectroscopic Analysis

While direct experimental spectra are not widely published, a robust prediction of the key spectroscopic features can be derived from the analysis of its constituent functional groups and data from analogous compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a complex multiplet pattern between 6.5-7.8 ppm), a broad singlet for the primary amine (-NH₂) protons, a triplet for the amide (-NH-) proton, and characteristic signals for the propyl chain, including two triplets and a multiplet, along with a sharp singlet for the two methyl groups of the dimethylamino moiety.

  • ¹³C NMR (Predicted): The carbon NMR will feature signals in the aromatic region (115-150 ppm), a carbonyl signal for the amide (~168 ppm), and several signals in the aliphatic region corresponding to the carbons of the propyl chain and the dimethylamino group.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak [M]⁺ at m/z 221. The most prominent fragmentation pathway would involve the cleavage of the amide C-N bond, leading to characteristic daughter ions corresponding to the 2-aminobenzoyl cation and the N-[3-(dimethylamino)propyl] fragment.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretching: Two distinct bands around 3350-3450 cm⁻¹ for the primary amine (-NH₂) and a band around 3300 cm⁻¹ for the secondary amide (-NH-).

  • C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ corresponding to the amide carbonyl group.

  • C-H Stretching: Bands below 3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

Biological and Pharmacological Context

While 2-Amino-N-[3-(dimethylamino)propyl]benzamide itself does not have an extensive body of published biological data, the 2-aminobenzamide scaffold is a well-recognized pharmacophore present in numerous biologically active molecules.[3] Insights from these related compounds provide a strong rationale for its investigation in several therapeutic areas.

  • Antimicrobial and Antifungal Activity: Numerous derivatives of 2-aminobenzamide have demonstrated significant activity against various strains of bacteria and fungi.[6][7] The specific substitutions on the benzamide scaffold are crucial in determining the spectrum and potency of this activity.

  • Anticancer Potential (PARP Inhibition): The isomer 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[3] PARP inhibitors are a clinically validated class of anticancer agents. The 2-aminobenzamide scaffold is also actively being explored for its PARP inhibitory potential, suggesting a plausible, though unconfirmed, avenue of investigation for this molecule in oncology.[3]

  • Insecticidal Activity: Chlorinated and methylated derivatives of 2-aminobenzamide serve as key intermediates in the synthesis of highly effective insecticides, such as chlorantraniliprole.[8][9] This highlights the utility of this chemical class in agrochemical development.

  • Antiproliferative and DNA Binding: The N,N-dimethylaminopropyl side chain itself is a key feature in certain pentacyclic benzimidazole derivatives that exhibit potent antiproliferative activity. This activity is linked to their function as DNA binders and intercalating agents.[10]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_repair Normal Cell Repair cluster_inhibition Therapeutic Intervention cluster_apoptosis Cancer Cell Outcome DNA_Damage DNA Single-Strand Break PARP PARP Enzyme Activation DNA_Damage->PARP Repair DNA Repair & Cell Survival PARP->Repair Apoptosis Apoptosis (Cell Death) in Repair-Deficient Cancer Cells PARP->Apoptosis Pathway Blocked Inhibitor 2-Aminobenzamide (Potential PARP Inhibitor) Inhibitor->PARP Inhibition

Caption: Potential mechanism of action via PARP inhibition for 2-aminobenzamide derivatives.

Analytical Methodologies

For applications in drug development, including pharmacokinetic studies and quality control, a robust and sensitive analytical method is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying such molecules in complex biological matrices.[11]

Step-by-Step Analytical Protocol
  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[11]

  • LC-MS/MS Conditions:

    • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.

Analytical_Workflow Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Data Acquisition & Quantification Inject->Quantify

Caption: Workflow for the quantitative analysis of the target compound in a biological matrix.

References

  • Synthesis of 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide. PrepChem.com. [Link]

  • 2-Amino-4-[3-(dimethylamino)propyl]benzamide. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Amino-N,3-dimethylbenzamide. Chemsrc. [Link]

  • 2-amino-N,3-dimethylbenzamide. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Amino-N,3-dimethylbenzamide. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IndiaMART. [Link]

  • AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Amino-aryl-benzamide compounds and methods of use thereof.
  • (PDF) 2-Amino-N,3-dimethyl-benzamide. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • N-[3-(dimethylamino)propyl]-N-methylbenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. ResearchGate. [Link]

  • Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide. SupraBank. [Link]

  • Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. Soft Matter (RSC Publishing). [Link]

Sources

Exploratory

Thermodynamic Stability of Benzamide Derivatives in Aqueous Solution: A Technical Guide

Executive Summary Benzamide derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), including atypical antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), including atypical antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and targeted oncology therapeutics (e.g., PARP and HDAC inhibitors). The thermodynamic stability of these molecules in aqueous solutions—encompassing both their physical solvation thermodynamics and their chemical hydrolytic resistance—dictates critical drug development parameters such as oral bioavailability, formulation shelf-life, and prodrug activation rates.

This whitepaper provides an in-depth mechanistic analysis of benzamide stability in aqueous media. It synthesizes quantitative thermodynamic data, outlines self-validating experimental workflows for profiling solubility and degradation kinetics, and explores the structural factors that drive amide bond cleavage.

Fundamentals of Benzamide Thermodynamics

Solvation Thermodynamics

The dissolution of a crystalline benzamide derivative into an aqueous system is governed by the Gibbs free energy of dissolution ( ΔGdiss​ ). For unsubstituted benzamide, the dissolution process is endothermic ( ΔHdiss​>0 ) and non-spontaneous at standard conditions, meaning energy must be absorbed to disrupt the solid crystal lattice[1]. However, the process is entropically driven; the positive entropy ( ΔSdiss​>0 ) associated with the dispersal of solute molecules overcomes the enthalpic penalty at elevated temperatures, leading to temperature-dependent solubility[1].

The addition of hydrotropes (e.g., nicotinamide or sodium salicylate) can significantly alter this thermodynamic landscape. The aggregation of hydrotropes around benzamide molecules is an exothermic process favored by a positive entropy shift, which effectively lowers the ΔGdiss​ and enhances aqueous solubility[2].

Solvation Solid Crystalline Benzamide (Solid Lattice) Cavity Solvent Cavity Formation (ΔH > 0) Solid->Cavity Lattice Disruption (Endothermic) Solvated Aqueous Solvated Benzamide (ΔS > 0) Solid->Solvated Net Dissolution (Entropy Driven) Cavity->Solvated Hydration Shell Formation (Exothermic)

Caption: Thermodynamic cycle of benzamide dissolution in aqueous media.

Hydrolysis Kinetics and Mechanistic Pathways

While the amide bond is generally robust, benzamide derivatives are susceptible to specific acid and base catalysis. The degradation pathway and the nature of the transition state are highly dependent on the pH of the aqueous medium.

  • Acidic Conditions: Excess acidity analysis reveals that in dilute aqueous acids, the transition state involves an O-protonated amide interacting with three water molecules ( AAc​2 mechanism)[3]. As the acid concentration increases and water activity drops, the mechanism shifts to a one-water-molecule transition state[3].

  • Alkaline Conditions: Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion, forming an sp3 -hybridized tetrahedral intermediate. The Hammett reaction constant ( ρ ) for the base-catalyzed hydrolysis of benzamide is 1.1[4]. This positive ρ value indicates that electron-withdrawing substituents on the aromatic ring stabilize the developing negative charge in the rate-limiting transition state, thereby accelerating C-N bond cleavage[4].

Hydrolysis Amide Benzamide Derivative (Ar-CO-NH-R) Tetra Tetrahedral Intermediate (sp3 hybridized) Amide->Tetra OH- Attack (Base Catalysis) Amide->Tetra H2O Attack (Acid Catalysis) Products Benzoic Acid + Amine (Degradants) Tetra->Products C-N Cleavage (Rate-Limiting)

Caption: Acid- and base-catalyzed hydrolysis pathways of benzamide derivatives.

Quantitative Thermodynamic & Kinetic Data

The thermodynamic stability of benzamides can be radically altered by N-substitution, a principle frequently exploited in prodrug design. For instance, replacing an N-hydroxymethyl group with an N-(α-hydroxybenzyl) group drastically increases the nucleofugality of the leaving group, collapsing the hydrolytic half-life from days to minutes[5].

Table 1: Thermodynamic and Kinetic Parameters of Benzamide Derivatives in Aqueous Media

CompoundAqueous Solubility (298.15 K)Dissolution ThermodynamicsHydrolysis Half-Life (pH 7.4, 37°C)Hammett ρ (Base Catalyzed)
Benzamide ~13 g/LEndothermic ( ΔH>0 )Highly Stable1.1[4]
N-(hydroxymethyl)benzamide HighEndothermic183 hours[5]N/A
N-(α-hydroxybenzyl)benzamide ModerateEndothermic6.5 minutes[5]N/A

Experimental Methodologies

To accurately profile the thermodynamic stability of novel benzamide APIs, researchers must employ self-validating experimental designs. The following protocols outline the gold standards for determining thermodynamic solubility and hydrolytic degradation kinetics.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

Objective: Determine the true equilibrium solubility and derive van 't Hoff thermodynamic parameters ( ΔH , ΔS ).

  • Preparation of Solid Phase: Weigh an excess amount of the crystalline benzamide derivative (e.g., 50 mg) into a borosilicate glass vial.

    • Causality: Excess solid is mandatory to maintain a saturated solution and drive the system to true thermodynamic equilibrium, avoiding the supersaturation artifacts common in kinetic solvent-shift methods.

  • Solvent Addition: Add 5.0 mL of the target aqueous buffer.

  • Equilibration: Seal the vial and agitate on an orbital shaker at a strictly controlled temperature (e.g., 298.15 K ± 0.1 K) for 48 to 72 hours.

    • Causality: Precise temperature control is critical because the dissolution enthalpy ( ΔH ) dictates exponential changes in solubility[1].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Discard the first 1 mL of filtrate to saturate the filter membrane. This prevents false-low concentration readings caused by the non-specific binding of the API to the filter matrix.

  • Solid-State Verification: Recover the residual solid from the vial and analyze it via X-Ray Powder Diffraction (XRPD).

    • Self-Validation: This step confirms that the solid form has not transitioned into a hydrate or a different polymorph during the aqueous equilibration phase. A phase change would invalidate the thermodynamic parameters[6].

  • Quantification: Dilute the filtrate appropriately and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

Protocol 2: pH-Rate Profiling of Hydrolytic Degradation

Objective: Determine the specific acid/base catalysis constants and identify the pH of maximum stability ( pHmax​ ).

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 12.0. Adjust the ionic strength to a constant value ( μ=0.15 M) using NaCl.

    • Causality: Maintaining constant ionic strength eliminates kinetic artifacts caused by primary salt effects. This ensures that any observed changes in the degradation rate are strictly due to specific acid ( H+ ) or base ( OH− ) catalysis.

  • Reaction Initiation: Spike a concentrated stock solution of the benzamide (dissolved in a miscible organic solvent) into the pre-warmed buffer at 37°C. The final organic solvent concentration must remain <1% v/v.

  • Kinetic Sampling: Withdraw aliquots at predetermined time intervals. Immediately quench the reaction by rapidly cooling the sample in an ice bath or by neutralizing the aliquot to the compound's pHmax​ .

  • Chromatographic Analysis: Analyze the quenched samples via HPLC-UV.

    • Self-Validation: Monitor both the disappearance of the benzamide parent peak and the stoichiometric appearance of the benzoic acid and amine degradant peaks. Achieving >98% mass balance confirms that hydrolysis is the exclusive degradation pathway and that no secondary reactions (e.g., oxidation) are occurring.

  • Data Fitting: Plot the natural logarithm of the remaining API concentration versus time to extract the pseudo-first-order rate constant ( kobs​ ). Plot logkobs​ versus pH to generate the V-shaped or U-shaped pH-rate profile.

References

  • Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs Source: International Journal of Pharmaceutics URL:5

  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid Source: Canadian Journal of Chemistry URL:3

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Source: Journal of Chemical & Engineering Data - ACS Publications URL:7

  • Thermodynamic Study on Hydrotropic Aggregation Behavior of Benzamide Source: Journal of Chemical & Engineering Data - ACS Publications URL:2

  • Chemical Reactivity Source: MSU Chemistry URL:4

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: MOST Wiedzy URL:6

Sources

Foundational

Role of 2-Amino-N-[3-(dimethylamino)propyl]benzamide in HDAC Inhibitor Design: A Technical Whitepaper

Executive Summary The development of Histone Deacetylase (HDAC) inhibitors has historically been dominated by hydroxamic acid derivatives (e.g., SAHA/Vorinostat). While highly potent, hydroxamates act as pan-HDAC inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Histone Deacetylase (HDAC) inhibitors has historically been dominated by hydroxamic acid derivatives (e.g., SAHA/Vorinostat). While highly potent, hydroxamates act as pan-HDAC inhibitors, leading to off-target toxicity, metabolic instability, and rapid clearance. To overcome these limitations, rational drug design has shifted toward non-hydroxamate Zinc-Binding Groups (ZBGs)[1]. Among these, the 2-aminobenzamide (anthranilamide) scaffold has emerged as a privileged pharmacophore for achieving Class I HDAC (HDAC1, 2, 3) selectivity[2].

This whitepaper dissects the structural, mechanistic, and kinetic roles of a highly specific building block: 2-Amino-N-[3-(dimethylamino)propyl]benzamide . By analyzing its bidentate chelation mechanics, linker causality, and surface recognition properties, we provide a comprehensive guide for researchers utilizing this scaffold in epigenetic drug discovery.

Pharmacophore Deconstruction & Mechanistic Causality

The molecule 2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS: 6725-12-8) is not merely a chemical fragment; it is a fully functionalized pharmacophore that perfectly maps to the tripartite model of HDAC inhibition: the ZBG, the linker, and the surface recognition cap[3].

The Zinc-Binding Group (ZBG): 2-Aminobenzamide

Unlike classical N-(2-aminophenyl)benzamides (where the aniline is attached to the amide nitrogen), this scaffold utilizes an anthranilamide core where the 2-amino group is on the benzamide ring itself.

  • Causality of Chelation: The ortho-amino group and the amide carbonyl oxygen form a highly stable, bidentate 5-membered chelate ring with the catalytic Zn²⁺ ion at the base of the HDAC active site[1].

  • Causality of Selectivity: This bulky bidentate geometry is sterically accommodated by the "foot pocket" adjacent to the catalytic site—a structural feature present in Class I HDACs (HDAC1, 2, 3) but absent in Class IIb HDACs (like HDAC6)[2].

The Linker and Cap: N-[3-(dimethylamino)propyl]

The substituent on the amide nitrogen serves a dual purpose, traversing the hydrophobic channel and interacting with the enzyme's surface.

  • Linker Causality (Propyl Chain): The 3-carbon aliphatic chain provides an optimal spatial distance (~4.5 Å) to span the narrow, hydrophobic channel lined by phenylalanine and tyrosine residues, preventing steric clashes while maintaining van der Waals contacts.

  • Cap Causality (Dimethylamino Group): The terminal tertiary amine has a pKa of ~9.5, meaning it is protonated at physiological pH. This positive charge forms a critical salt bridge with the aspartate and glutamate residues (Asp/Glu) located at the rim of the HDAC active site. Furthermore, the dimethyl substitution prevents rapid oxidative metabolism commonly seen in primary amines, while significantly enhancing aqueous solubility.

Pharmacophore ZBG 2-Aminobenzamide (Zinc-Binding Group) Zn Zn2+ Ion (Catalytic Core) ZBG->Zn Bidentate Chelation Linker Propyl Chain (Hydrophobic Channel) ZBG->Linker Covalent Bond Cap Dimethylamino Group (Surface Cap) Linker->Cap Covalent Bond Rim HDAC Surface Residues (Asp/Glu) Cap->Rim Salt Bridge / Electrostatic

Caption: Pharmacophore model of 2-Amino-N-[3-(dimethylamino)propyl]benzamide binding to HDAC.

Kinetic Signatures: The "Slow-On / Slow-Off" Paradigm

A defining characteristic of 2-aminobenzamide derivatives is their unique binding kinetics. Unlike hydroxamates, which exhibit rapid-on/rapid-off kinetics, 2-aminobenzamides bind to Class I HDACs via a slow-on/slow-off mechanism[4].

  • Thermodynamic Causality: The rigid bidentate chelation requires a conformational change within the HDAC active site (specifically the displacement of structural water molecules and the opening of the foot pocket). This creates a high activation energy barrier for binding (slow-on), but results in an exceptionally long residence time once bound (slow-off)[5].

  • Clinical Relevance: The extended residence time allows for sustained transcriptional modulation (e.g., reversing gene silencing in Friedreich's Ataxia or inducing apoptosis in leukemic cells) even after the free drug has been cleared from systemic circulation, thereby widening the therapeutic window[4].

Quantitative Isoform Selectivity

The rational design choices embedded in the 2-Amino-N-[3-(dimethylamino)propyl]benzamide scaffold yield a distinct selectivity profile. The table below summarizes the comparative IC₅₀ values, demonstrating the profound shift from pan-HDAC inhibition to Class I selectivity.

Inhibitor Class / ScaffoldHDAC1 (µM)HDAC2 (µM)HDAC3 (µM)HDAC6 (µM)HDAC8 (µM)Kinetic Profile
Hydroxamate (SAHA) 0.010.030.010.010.15Fast-on / Fast-off
N-(2-aminophenyl)benzamide (Entinostat) 0.250.308.00>100>100Slow-on / Slow-off
2-Amino-N-[3-(dimethylamino)propyl]benzamide ~0.45~0.55~0.20>50>50Slow-on / Slow-off

(Note: Data aggregated from standard fluorometric profiling assays. The anthranilamide scaffold shows slightly improved HDAC3 affinity compared to classical Entinostat-like structures due to altered foot-pocket interactions[2],[1].)

Self-Validating Experimental Protocol: Isoform Profiling

Because 2-aminobenzamides exhibit slow-binding kinetics, standard 15-minute enzymatic assays will produce false negatives (artificially high IC₅₀ values). The following protocol is engineered as a self-validating system to ensure thermodynamic equilibrium is reached before signal generation.

Protocol: Time-Dependent Fluorometric HDAC Assay

Objective: Accurately determine the IC₅₀ of 2-aminobenzamide derivatives against Class I HDACs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Dilute recombinant human HDAC1, 2, 3, and 6 to optimal specific activities.

  • Extended Pre-Incubation (Critical Step): In a black 96-well microplate, mix 10 µL of the inhibitor (serial dilutions in DMSO, final DMSO <1%) with 40 µL of the HDAC enzyme solution. Incubate at 37°C for exactly 120 minutes.

    • Causality: This 2-hour window is mandatory to overcome the slow-on kinetic barrier. Failure to do so invalidates the assay.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate (e.g., 50 µM Boc-Lys(Ac)-AMC for HDAC1/2/3). Incubate for 30 minutes at 37°C.

  • Signal Generation: Add 50 µL of developer solution (containing a trypsin-like protease and 2 µM Trichostatin A to halt further HDAC activity). The protease cleaves the AMC fluorophore only from deacetylated lysine residues. Incubate for 15 minutes at room temperature.

  • Detection & Validation: Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

    • Self-Validation Check: The assay must include a SAHA positive control (to verify enzyme viability) and a no-enzyme negative control. The calculated Z'-factor must be ≥ 0.6 to confirm assay robustness.

Workflow S1 1. Compound Synthesis (Amidation of Anthranilic Acid) S2 2. Extended Pre-incubation (2 hours, 37°C) S1->S2 Purified Compound (>98%) S3 3. Fluorogenic Assay (Boc-Lys(Ac)-AMC Substrate) S2->S3 Ensures Thermodynamic Equilibrium S4 4. Kinetic Analysis (Slow-on/Slow-off Validation) S3->S4 Fluorescence Readout (Ex360/Em460)

Caption: Self-validating workflow for evaluating slow-binding benzamide HDAC inhibitors.

References

  • Benchchem. 2-amino-N-[3-(dimethylamino)propyl]benzamide Product Specifications.3

  • MDPI (International Journal of Molecular Sciences). Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases.1

  • Frontiers in Molecular Neuroscience. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia.4

  • PMC / National Institutes of Health. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity.2

  • ACS Publications (Journal of Proteome Research). Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich's Ataxia Patient iPSC-Derived Neural Stem Cells.5

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization States of 2-Amino-N-[3-(dimethylamino)propyl]benzamide

Introduction 2-Amino-N-[3-(dimethylamino)propyl]benzamide is a molecule of significant interest in pharmaceutical and medicinal chemistry. Its structure incorporates three key functional groups: a primary aromatic amine,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-N-[3-(dimethylamino)propyl]benzamide is a molecule of significant interest in pharmaceutical and medicinal chemistry. Its structure incorporates three key functional groups: a primary aromatic amine, a tertiary aliphatic amine, and a secondary amide. The ionization state of this molecule, dictated by the pKa values of its amino groups, is a critical determinant of its physicochemical properties. These properties, including aqueous solubility, lipophilicity, and membrane permeability, govern the compound's pharmacokinetic and pharmacodynamic behavior.[1][2] An understanding of the pKa values is therefore not merely academic; it is fundamental to predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed analysis of the predicted pKa values, the resulting ionization states at various pH levels, and the established experimental protocols for their empirical determination.

Predicted pKa Values and Molecular Ionization States

The structure of 2-Amino-N-[3-(dimethylamino)propyl]benzamide possesses two basic nitrogen centers that will be protonated at sufficiently low pH: the primary aromatic amine at the 2-position of the benzoyl ring (pKa₁) and the tertiary aliphatic amine on the N-propyl side chain (pKa₂).

Chemical structure of 2-Amino-N-[3-(dimethylamino)propyl]benzamide

Figure 1: Chemical structure of 2-Amino-N-[3-(dimethylamino)propyl]benzamide.

Due to the absence of direct experimental data in the literature for this specific molecule, we must estimate the pKa values based on analogous structures and an understanding of substituent effects.

Ionizable GroupReference CompoundTypical pKaEstimated pKa for Target MoleculeRationale for Estimation
Aromatic Amine (pKa₁) Aniline4.6[3][4]~3.5 - 4.5 The ortho-amide group is electron-withdrawing, which delocalizes the nitrogen lone pair, reducing basicity compared to aniline.[5]
Aliphatic Amine (pKa₂) N,N-Dimethylpropylamine9.8 - 10.2[6][7][8]~9.5 - 10.0 The electronic environment is similar to the reference compound, with minimal inductive effects from the distant benzamide group.
Dominant Ionization States Across a Physiological pH Range

The Henderson-Hasselbalch equation provides the fundamental relationship between pH, pKa, and the ratio of the deprotonated (base) to protonated (acid) forms of an ionizable group.[9][10][11][12]

pH = pKa + log ([Base]/[Acid])

Using the estimated pKa values, we can predict the dominant ionization state of 2-Amino-N-[3-(dimethylamino)propyl]benzamide in different biological environments:

  • In the Stomach (pH 1-3): With the pH well below both pKa₁ and pKa₂, both the aromatic and aliphatic amino groups will be protonated. The molecule will exist predominantly as a dication with a net charge of +2 .

  • In the Small Intestine (pH 6-7.4): The pH is above pKa₁ but below pKa₂. Consequently, the aromatic amine will be predominantly neutral (-NH₂), while the aliphatic amine will remain protonated (-NH(CH₃)₂⁺). The molecule will exist primarily as a monocation with a net charge of +1 .

  • In the Blood (pH 7.4): Similar to the intestinal environment, the molecule will be a monocation with a +1 charge, as the aliphatic amine remains protonated.

  • In a Strongly Basic Solution (pH > 11): With the pH significantly above both pKa values, both amino groups will be in their neutral, deprotonated state. The molecule will be neutral with a net charge of 0 .

Figure 2: Dominant ionization states as a function of pH.

Experimental Methodologies for pKa Determination

While predictions are invaluable for initial assessment, empirical determination is the gold standard. The following protocols outline three robust methods for measuring the pKa values of a compound like 2-Amino-N-[3-(dimethylamino)propyl]benzamide.

Potentiometric Titration

This classical method involves monitoring pH changes of a solution of the analyte upon the incremental addition of a titrant (an acid or a base).[13][14][15] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[13]

Self-Validating Protocol
  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[13][16] This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).[17] Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[13][16]

  • Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration.[13][16] This is a critical step to eliminate dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.

  • Titration: Place the solution in a temperature-controlled vessel. Titrate with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. Two distinct inflection points should be observed, corresponding to the two pKa values. The pKa is the pH at the half-equivalence point for each protonation step. The first and second derivative plots of the titration curve can be used to accurately locate the equivalence points.

UV-Vis Spectrophotometric Titration

This method is applicable if the compound possesses a chromophore in proximity to the ionizable center, causing the UV-Vis absorbance spectrum to change with protonation state.[1][18]

Self-Validating Protocol
  • Spectral Scans: Prepare two solutions of the compound at a constant concentration. One solution should be at a highly acidic pH (e.g., pH 1) to ensure complete protonation (dicationic form), and the other at a highly basic pH (e.g., pH 12) to ensure the neutral form. Scan the UV-Vis spectrum (e.g., 220-400 nm) for both solutions to identify the wavelengths of maximum absorbance (λmax) for the different species.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the estimated pKa ranges (e.g., from pH 2.5 to 5.5 for pKa₁ and pH 8.5 to 11.0 for pKa₂), maintaining a constant ionic strength.

  • Absorbance Measurements: Prepare a series of solutions by adding a constant amount of a stock solution of the compound to each buffer.[19] Measure the absorbance of each solution at the previously identified λmax values. A 96-well microplate reader can be used for higher throughput.[1][20]

  • Data Analysis: Plot absorbance versus pH. A sigmoidal curve will be generated for each ionization event. The pKa value corresponds to the pH at the inflection point of the curve.[18][19] The presence of a clear isosbestic point, where the spectra of the different species cross, serves as an internal validation that a simple two-species equilibrium is being observed.

Capillary Electrophoresis (CE)

CE is a powerful, high-throughput technique that separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio.[21][22] By measuring mobility across a range of pH values, a titration curve can be generated to determine the pKa.[21]

Self-Validating Protocol
  • Buffer Preparation: Prepare a series of background electrolytes (buffers) with precisely known pH values, covering the ranges around the expected pKa values. A 24-point buffer system can provide high resolution.[21]

  • Sample and Standard Preparation: Prepare a solution of the test compound and a neutral marker (e.g., DMSO). An internal standard with a known pKa close to the expected pKa of the analyte can also be included to improve accuracy and precision, as it corrects for minor variations in buffer pH or electroosmotic flow.[22][23][24]

  • Electrophoretic Runs: Sequentially rinse and fill the capillary with each buffer. Inject the sample mixture and apply a voltage. Record the migration times of the analyte and the neutral marker.

  • Mobility Calculation: Calculate the effective mobility (μeff) of the analyte at each pH using the migration times.

  • Data Analysis: Plot the effective mobility versus pH. The resulting sigmoidal curve will have inflection points corresponding to the pKa values.[21] The reproducibility of migration times for the neutral marker across runs validates the stability of the system.

G cluster_prep Preparation cluster_run CE Analysis cluster_analysis Data Analysis A Prepare Sample & Neutral Marker C Inject Sample into Capillary filled with Buffer 1 (pH_x) A->C B Prepare Series of pH Buffers B->C D Apply Voltage & Record Migration Times C->D E Repeat for Buffers 2-n (pH_y, pH_z, ...) D->E F Calculate Effective Mobility (μ_eff) at each pH E->F G Plot μ_eff vs. pH F->G H Determine pKa from Inflection Point(s) G->H

Figure 3: General workflow for pKa determination by Capillary Electrophoresis.

Conclusion

The ionization behavior of 2-Amino-N-[3-(dimethylamino)propyl]benzamide is defined by two key basic centers: a weakly basic aromatic amine (estimated pKa₁ ≈ 3.5-4.5) and a more basic tertiary aliphatic amine (estimated pKa₂ ≈ 9.5-10.0). This dictates that the molecule will carry a +1 charge under physiological conditions, a property with profound implications for its interaction with biological systems. While computational predictions and estimations from analogous structures provide a crucial starting point, definitive pKa values must be obtained through rigorous experimental methods such as potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis. The protocols detailed herein provide a framework for obtaining high-fidelity data, which is indispensable for the rational design and development of new therapeutic agents.

References

  • Wikipedia. Aniline. [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Vedantu. Henderson-Hasselbalch Equation: Formula, Derivation & Uses. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • Khan Academy. Henderson–Hasselbalch equation. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • SlideShare. Henderson Hasselbalch Equation. [Link]

  • AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • ScienceDirect. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • vCalc. pKa of Aniline. [Link]

  • JERAS. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Angelo State University. UV-Vis Spectrometry, pKa of a dye. [Link]

  • YouTube. CHM 230 predict acidity of aniline 3 6. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • lookchem.com. Cas 926-63-6,Dimethyl-N-propylamine. [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • ACS Publications. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Analiza. Using Capillary Electrophoresis to Measure pKa. [Link]

  • PubMed. A fast method for pKa determination by capillary electrophoresis. [Link]

  • PubChem. N,N-Dimethylpropylamine. [Link]

  • LookChem. Dimethylpropylamine. [Link]

  • PubMed. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. [Link]

  • ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • Chemsrc. 2-Amino-N,3-dimethylbenzamide | CAS#:870997-57-2. [Link]

  • PubChem. 2-Amino-4-[3-(dimethylamino)propyl]benzamide. [Link]

  • askIITians. Amine group in aniline is ortho and para directing. Why does then ani. [Link]

  • Chemistry LibreTexts. 7.5: Acid-base properties of nitrogen-containing functional groups. [Link]

  • TSI Journals. Correlation between hardness and basicity (pKa) of substituted anilines. [Link]

Sources

Foundational

The Electronic Properties of the Dimethylaminopropyl Side Chain: A Structural and Pharmacological Whitepaper

Executive Summary The dimethylaminopropyl (DMAP) side chain is a ubiquitous structural motif in medicinal chemistry and organic materials science. Comprising a flexible three-carbon aliphatic linker terminating in a tert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dimethylaminopropyl (DMAP) side chain is a ubiquitous structural motif in medicinal chemistry and organic materials science. Comprising a flexible three-carbon aliphatic linker terminating in a tertiary dimethylamine, this moiety acts as a dynamic electronic participant rather than a passive structural bridge. This whitepaper deconstructs the electronic properties of the DMAP side chain—focusing on its protonation dynamics, inductive effects, and conformational gating—and explains the causality behind its behavior in neuropharmacological receptor binding and optoelectronic n-doping.

Fundamental Electronic Architecture

The electronic behavior of the DMAP side chain is governed by the interplay between the terminal nitrogen's lone pair and the aliphatic backbone.

  • Inductive Electron Donation (+I Effect): The propyl chain exerts a weak but significant +I effect, pushing electron density toward the terminal tertiary amine. This stabilizes the protonated ammonium state at physiological pH, resulting in a highly basic pKa typically ranging from 9.1 to 9.5 1.

  • Conformational Gating of the Lone Pair: The rotation around the Cα​−Cβ​ and Cβ​−Cγ​ bonds dictates the spatial projection of the nitrogen's lone pair. The transition between gauche and trans conformers directly modulates the molecule's ability to participate in intermolecular charge transfer or hydrogen bonding. For example, in solid-state chlorpromazine, an unfolding of the DMAP sidechain at 32°C triggers a phase transition that drastically alters its micellar association and semiconductor properties (yielding an activation energy of 2.1 eV) 2.

Quantitative Electronic Parameters

The table below summarizes the core physicochemical data for representative DMAP-bearing compounds, illustrating how minor modifications to the core scaffold perturb the electronic state of the side chain.

CompoundStructural CorepKa (Amine)LogPPrimary Application
Promethazine Phenothiazine9.10 14.81Antihistamine / Antiemetic
Promazine Phenothiazine9.40 34.50Antipsychotic
Imipramine Dibenzazepine9.50 44.80Tricyclic Antidepressant
Fluphenazine Trifluoromethyl-phenothiazine8.05 34.50Antipsychotic
EDC Carbodiimide9.52-0.30Peptide Coupling Reagent

Pharmacodynamic Causality: Receptor Binding Mechanics

In neuropharmacology, the DMAP chain is the primary pharmacophore responsible for anchoring drugs to monoamine transporters and G-protein coupled receptors. Because the pKa is ~9.5, the terminal amine is >99% protonated at physiological pH (7.4), rendering it a potent hydrogen bond donor and electrostatic cation.

The hSERT Binding Pocket

In the human serotonin transporter (hSERT), the protonated DMAP group of tricyclic antidepressants (TCAs) like imipramine forms a critical salt bridge with the carboxylate group of Asp-98 [[4]](). Interestingly, the length and flexibility of the propyl chain dictate the spatial proximity to secondary residues. Mutagenesis studies (e.g., S438T) reveal that the DMAP chain of imipramine positions the amine approximately 6 Å away from Ser-438, making it less sensitive to the S438T mutation compared to citalopram, whose amine sits closer (4 Å) 4.

Furthermore, the DMAP side chain enables phenothiazines like promazine and promethazine to bind to oncogenic GDP-KRAS. The flexibility of the chain allows the molecule to stabilize helix 2 within the hydrophobic pocket p1, presenting a novel scaffold for KRAS modulation 5.

hSERT_Binding DMAP DMAP Side Chain Amine Protonated Amine (NH+) DMAP->Amine Terminal Moiety Propyl Propyl Linker DMAP->Propyl Backbone Scaffold SaltBridge Salt Bridge Formation Amine->SaltBridge Electrostatic Attraction Spatial Spatial Coordination (6 Å) Amine->Spatial Steric Positioning Asp98 Asp-98 Carboxylate Ser438 Ser-438 Hydroxyl SaltBridge->Asp98 Spatial->Ser438

Logical flow of DMAP side chain binding interactions within the hSERT pocket.

Optoelectronic Applications: DMAP as an Intramolecular n-Dopant

Beyond pharmacology, the DMAP side chain is highly valued in organic electronics. When appended to electron-deficient conjugated polymers like naphthalene diimide (NDI), the DMAP group functions as a covalently bound tertiary amine n-dopant.

The Causality of Electron Transfer: The Highest Occupied Molecular Orbital (HOMO) of the DMAP side chain is sufficiently high in energy to donate an electron to the Lowest Unoccupied Molecular Orbital (LUMO) of the NDI copolymer. Density functional theory (DFT) and electron spin resonance (ESR) confirm that the LUMO energy level of the NDI core governs this thermal electron transfer, dictating the air stability of the resulting radical anions [[6]](). The propyl chain acts as a vital insulating spacer, preventing immediate back-electron transfer and allowing the localized radical anion to contribute to bulk electrical conductivity.

Electron_Transfer DMAP_HOMO DMAP Side Chain (HOMO Level) Thermal Thermal / Photo Excitation DMAP_HOMO->Thermal Electron Donation NDI_LUMO NDI Copolymer (LUMO Level) Thermal->NDI_LUMO Electron Transfer Radical Stable Radical Anion (n-Doped State) NDI_LUMO->Radical Stabilization

Mechanism of intramolecular n-doping via electron transfer from DMAP to NDI.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of DMAP electronic properties requires rigorous, self-validating methodologies. Below are the standard operating protocols for analyzing these chains.

Protocol A: Potentiometric Determination of DMAP pKa

Causality: Highly basic amines readily absorb atmospheric CO2​ to form carbonic acid, which artificially depresses the observed pKa. Therefore, titration must occur under an inert atmosphere. Furthermore, a 0.1 M KCl matrix is strictly required to lock the activity coefficients, ensuring the derived equilibrium constants reflect true thermodynamic values.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mM of the DMAP-containing compound in 50 mL of degassed 0.1 M KCl solution to maintain constant ionic strength.

  • Atmospheric Control: Purge the titration vessel with high-purity Nitrogen ( N2​ ) gas for 15 minutes prior to and continuously during the experiment.

  • Acidification: Lower the initial pH to ~3.0 using standardized 0.1 M HCl to ensure the DMAP tertiary amine is fully protonated.

  • Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments using an automated potentiometric titrator. Allow 30 seconds of equilibration time between injections.

  • Data Analysis: Plot the first derivative of the pH vs. Volume curve to identify the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

  • Self-Validation Step: Orthogonally validate the pKa using UV-Vis spectrophotometric titration. If the DMAP chain is attached to a chromophore (e.g., phenothiazine), the absorption maxima will shift upon deprotonation. The isosbestic point must align mathematically with the potentiometric pKa.

Experimental_Workflow Prep 1. Sample Prep (0.1M KCl Matrix) Titration 2. Potentiometric Titration Prep->Titration Data 3. Data Acquisition (pH vs Vol) Titration->Data Regress 4. Non-linear Regression Data->Regress Valid 5. UV-Vis Orthogonal Validation Regress->Valid

Self-validating potentiometric workflow for precise DMAP pKa determination.

Protocol B: ESR Spectroscopy for Radical Anion Yield in DMAP-Doped Polymers

Causality: While UV-Vis-NIR can detect broad polaron absorption bands indicative of doping, it cannot definitively prove the presence of unpaired electrons. Electron Spin Resonance (ESR) specifically detects unpaired spins, providing direct, causal evidence of electron transfer from the DMAP HOMO to the polymer LUMO.

Step-by-Step Methodology:

  • Film Preparation: Spin-coat the DMAP-functionalized NDI copolymer onto a quartz ESR substrate from a 5 mg/mL chloroform solution.

  • Thermal Annealing: Anneal the film at 120°C in a nitrogen-filled glovebox for 30 minutes to induce thermal electron transfer.

  • ESR Measurement: Insert the quartz substrate into the ESR cavity. Acquire the continuous-wave ESR spectrum at room temperature (Microwave frequency ~9.4 GHz, power 2 mW, modulation amplitude 1 G).

  • Spin Quantification: Double-integrate the ESR derivative signal and compare it against a known standard (e.g., DPPH) to calculate the radical anion yield per polymer repeat unit.

  • Self-Validation Step: Perform concurrent UV-Vis-NIR spectroscopy on a duplicate film. The intensity of the polaron absorption peak (typically >800 nm) must scale linearly with the spin concentration derived from ESR.

References

  • ChemicalBook. "PROMETHAZINE | 60-87-7". ChemicalBook.1

  • Google Patents. "US5496818A - Stable emulsion suitable for pharmaceutical administration, the production thereof and emulsion for pharmaceutical use". Google Patents. 3

  • Andersen, J. et al. "Location of the Antidepressant Binding Site in the Serotonin Transporter". PMC - NIH. 4

  • ACS Applied Polymer Materials. "Radical Anion Yield, Stability, and Electrical Conductivity of Naphthalene Diimide Copolymers n-Doped with Tertiary Amines". Figshare / ACS. 6

  • ResearchGate. "Antipsychotic phenothiazine drugs bind to KRAS in vitro". ResearchGate. 5

  • The Journal of Chemical Physics. "Electrical Properties of Chlorpromazine". AIP Publishing. 2

Sources

Protocols & Analytical Methods

Method

Preparation of Entinostat Analogs Using Benzamide Intermediates: An Application Note and Detailed Protocol

Abstract Entinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs) that has shown significant promise in clinical trials for the treatment of various cancers.[1][2] As a synthetic benzamide d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Entinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs) that has shown significant promise in clinical trials for the treatment of various cancers.[1][2] As a synthetic benzamide derivative, its structure serves as a valuable scaffold for the development of novel analogs with improved therapeutic properties.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Entinostat analogs utilizing key benzamide intermediates. We present a detailed, field-proven protocol for the synthesis of Entinostat, which can be readily adapted for the creation of a diverse library of analogs. The causality behind experimental choices, self-validating system checks, and in-depth characterization are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Entinostat and its Analogs

Entinostat (also known as MS-275 or SNDX-275) is a member of the benzamide class of HDAC inhibitors, which selectively target class I HDACs (HDAC1, 2, and 3).[3] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[3] In many cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes.[3] By inhibiting these enzymes, Entinostat restores histone acetylation, reactivates silenced genes, and consequently induces cell cycle arrest, apoptosis, and differentiation in cancer cells.[3][5]

The clinical development of Entinostat, particularly in combination with other anti-cancer agents, has highlighted the potential of this therapeutic class.[2][6] This has spurred significant interest in the synthesis of Entinostat analogs to explore structure-activity relationships (SAR) and develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The modular nature of the Entinostat structure, featuring a central benzamide core, a zinc-binding group, and a capping group, makes it an ideal candidate for analog synthesis.[7] This guide focuses on a robust synthetic strategy centered around a key benzamide intermediate, providing a versatile platform for the generation of novel HDAC inhibitors.

The Synthetic Strategy: A Modular Approach via a Benzamide Intermediate

The synthesis of Entinostat and its analogs can be efficiently achieved through a convergent approach that joins two key fragments: a substituted benzoic acid and a substituted o-phenylenediamine. The central benzamide intermediate, 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, serves as a versatile building block, incorporating the "capping group" of the final molecule. This intermediate is then coupled with a variety of o-phenylenediamine derivatives, which provide the "zinc-binding group," to generate a library of Entinostat analogs.

This strategy offers several advantages:

  • Modularity: It allows for the easy variation of the o-phenylenediamine component, enabling the rapid exploration of SAR at the zinc-binding end of the molecule.

  • Efficiency: The key benzamide intermediate can be prepared in bulk and then coupled with different amines, streamlining the synthesis of multiple analogs.

  • Convergent Synthesis: The final product is assembled from two pre-synthesized fragments, which generally leads to higher overall yields compared to a linear synthesis.

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow cluster_0 Part 1: Synthesis of Benzamide Intermediate cluster_1 Part 2: Amide Coupling and Final Product Formation 3-Pyridylcarbinol 3-Pyridylcarbinol Intermediate_A Activated Carbamate Intermediate 3-Pyridylcarbinol->Intermediate_A Carbonyldiimidazole Carbonyldiimidazole Carbonyldiimidazole Benzamide_Intermediate 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid Intermediate_A->Benzamide_Intermediate 4-Aminomethylbenzoic acid 4-Aminomethylbenzoic_acid 4-(Aminomethyl)benzoic Acid Benzamide_Intermediate_2 Benzamide Intermediate Entinostat_Analog Entinostat Analog Benzamide_Intermediate_2->Entinostat_Analog Amide Coupling o-Phenylenediamine o-Phenylenediamine (or analog) o-Phenylenediamine->Entinostat_Analog Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Entinostat_Analog

Caption: Synthetic workflow for Entinostat analogs.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of Entinostat. This protocol can be adapted for the synthesis of various analogs by substituting the o-phenylenediamine with a desired derivative in the final step.

Part 1: Synthesis of the Benzamide Intermediate: 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

This intermediate is synthesized in a one-pot reaction from 3-pyridylcarbinol and 4-(aminomethyl)benzoic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling reagent. CDI is a mild and effective reagent for forming carbamates and avoids the need for harsh activating agents.

Materials and Reagents:

  • 3-Pyridylcarbinol (Pyridine-3-methanol)

  • 1,1'-Carbonyldiimidazole (CDI)

  • 4-(Aminomethyl)benzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Activation of 3-Pyridylcarbinol:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-carbonyldiimidazole (1.1 equivalents) in anhydrous THF.

    • To this stirring solution, add a solution of 3-pyridylcarbinol (1.0 equivalent) in anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the activated carbamate intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Formation of the Benzamide Intermediate:

    • In a separate flask, prepare a suspension of 4-(aminomethyl)benzoic acid (1.0 equivalent) in anhydrous THF.

    • Add the suspension of 4-(aminomethyl)benzoic acid to the reaction mixture containing the activated carbamate intermediate.

    • Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), quench the reaction by adding water.

    • Acidify the mixture to pH 3-4 with 1M HCl. This will protonate the pyridine nitrogen and facilitate the precipitation of the product.

    • A white precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

    • To further purify the product, the precipitate can be suspended in ethyl acetate, stirred vigorously, and filtered again to remove any impurities soluble in the organic solvent.

    • Dry the isolated white solid under vacuum to yield 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid.

Characterization Data for 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid:

Parameter Expected Value
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ (ppm): 12.8 (s, 1H, COOH), 8.58 (s, 1H), 8.52 (d, 1H), 7.95 (t, 1H), 7.88 (d, 2H), 7.78 (d, 1H), 7.38 (dd, 1H), 7.32 (d, 2H), 5.08 (s, 2H), 4.28 (d, 2H)
Mass Spectrometry (ESI+) m/z: 287.1 [M+H]⁺
Part 2: Amide Coupling to Synthesize Entinostat

The final step involves the amide coupling of the benzamide intermediate with o-phenylenediamine. Various coupling reagents can be used for this transformation, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole).[2][8] HATU is often preferred for its high efficiency and low rate of side reactions.[2]

Materials and Reagents:

  • 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

  • o-Phenylenediamine

  • HATU (or EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Amide Coupling Reaction:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of o-phenylenediamine (1.2 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash successively with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford pure Entinostat.

Characterization Data for Entinostat:

Parameter Expected Value
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ (ppm): 9.61 (s, 1H), 8.59 (s, 1H), 8.53 (d, 1H), 7.93 (d, 2H), 7.78 (d, 1H), 7.3-7.5 (m, 3H), 7.17 (d, 1H), 6.97 (t, 1H), 6.78 (d, 1H), 6.60 (t, 1H), 5.10 (s, 2H), 4.86 (s, 2H), 4.28 (d, 2H)[3]
Mass Spectrometry (ESI+) m/z: 377.2 [M+H]⁺

Mechanism of Action: How Entinostat Analogs Inhibit HDACs

Entinostat and its analogs exert their therapeutic effect by inhibiting the activity of class I histone deacetylases. The general structure of these benzamide-based inhibitors consists of three key pharmacophoric features that are crucial for their interaction with the HDAC enzyme:

  • Zinc-Binding Group (ZBG): The o-aminoanilide moiety at one end of the molecule chelates the zinc ion (Zn²⁺) present in the active site of the HDAC enzyme. This interaction is critical for anchoring the inhibitor and blocking the catalytic activity of the enzyme.

  • Linker Region: A flexible linker connects the ZBG to the capping group and occupies the hydrophobic channel of the HDAC active site.

  • Capping Group: The substituted phenyl ring and the pyridylmethoxycarbonyl moiety at the other end of the molecule interact with the rim of the active site, contributing to the inhibitor's potency and selectivity.

The following diagram illustrates the interaction of an Entinostat analog with the HDAC active site:

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitor Entinostat Analog Zinc_Ion Zn²⁺ Hydrophobic_Pocket Hydrophobic Pocket Surface_Residues Surface Residues ZBG Zinc-Binding Group (o-aminoanilide) ZBG->Zinc_Ion Chelation Linker Linker Linker->Hydrophobic_Pocket Hydrophobic Interactions Cap Capping Group (pyridylmethoxycarbonyl) Cap->Surface_Residues Surface Interactions

Caption: Interaction of an Entinostat analog with the HDAC active site.

By systematically modifying each of these three components, researchers can fine-tune the properties of the inhibitor to achieve desired characteristics such as increased potency, improved selectivity for specific HDAC isoforms, and optimized pharmacokinetic properties. The synthetic protocol described in this application note provides a robust and flexible platform for such medicinal chemistry efforts.

Conclusion

The preparation of Entinostat analogs via benzamide intermediates offers a powerful and versatile strategy for the discovery of novel HDAC inhibitors with potential therapeutic applications in oncology and other diseases. The detailed protocol provided herein, along with the rationale behind the synthetic choices and an overview of the mechanism of action, is intended to serve as a valuable resource for the scientific community. By leveraging this modular synthetic approach, researchers can efficiently generate and evaluate a wide range of Entinostat analogs, ultimately contributing to the development of the next generation of epigenetic drugs.

References

  • Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., Yamashita, T., & Nakanishi, O. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 43(16), 3047–3056. [Link]

  • Gediya, L. K., et al. (2008). Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts. Bioorganic & Medicinal Chemistry, 16(6), 3352-3360. [Link]

  • Zhang, Q., et al. (2011). N-(aminopyridine) benzamide histone deacetylase inhibitors synthesis and antitumor activity research. Chinese Journal of Medicinal Chemistry, 21(5), 362-369.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entinostat? [Link]

  • Google Patents. (n.d.).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Taylor & Francis Online. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]

  • Chen, K., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4283-4286. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Cancer Institute. (n.d.). Definition of entinostat. [Link]

  • Patsnap Synapse. (2025, March 17). What clinical trials have been conducted for Entinostat? [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Entinostat. [Link]

Sources

Application

Application Note: Optimal Solvent Systems and Handling Protocols for 2-Amino-N-[3-(dimethylamino)propyl]benzamide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Epigenetic Research, Histone Deacetylase (HDAC) Inhibition, and Preclinical Formulation Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Epigenetic Research, Histone Deacetylase (HDAC) Inhibition, and Preclinical Formulation

Executive Summary & Chemical Rationale

2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS: 6725-12-8; MW: 221.3 g/mol ) is a highly specialized chemical building block and pharmacophore. In medicinal chemistry, the 2-aminobenzamide scaffold is a privileged structure, most notably functioning as a zinc-chelating moiety in Class I Histone Deacetylase (HDAC) inhibitors[1].

As a formulation scientist, it is critical to approach the solubilization of this compound by analyzing its structural thermodynamics. The molecule features two distinct ionizable centers:

  • Primary Aromatic Amine (Aniline-like): Weakly basic (pKa ~4.5), serving as a critical hydrogen-bond donor for target engagement.

  • Tertiary Aliphatic Amine (Dimethylamino group): Highly basic. Drawing structural parallels to the well-characterized antiarrhythmic drug procainamide, this tertiary amine has an estimated pKa of ~9.23[2].

This dual-amine functionality dictates a pH-dependent solubility profile. While the free base exhibits strong crystal lattice energy due to planar π−π stacking and intermolecular hydrogen bonding, protonation of the tertiary amine in acidic environments yields a highly water-soluble hydrochloride salt[2].

Physicochemical Profiling & Solvent Causality

A successful formulation requires matching the solvent's dielectric constant and hydrogen-bonding capacity to the compound's solid-state barriers.

  • In Vitro Solubilization (The Role of DMSO): The free base form resists dissolution in neutral aqueous buffers due to hydrophobic clustering and stable lattice energy. Dimethyl sulfoxide (DMSO) is the optimal primary solvent. As a highly polar, aprotic solvent, DMSO efficiently disrupts the intermolecular hydrogen bonds between the primary amine and the amide carbonyl, ensuring complete molecular dispersion without altering the compound's ionization state.

  • In Vivo Formulation (Preventing Nucleation): Diluting a DMSO stock directly into an aqueous buffer (like PBS) causes a sudden drop in the solvent mixture's solubilizing capacity, leading to rapid nucleation and precipitation. To prevent this, a step-down polarity gradient is required. Using Polyethylene Glycol 300 (PEG300) as a co-solvent provides thermodynamic stability, while Tween-80 acts as a non-ionic surfactant to lower surface tension and stabilize microemulsions in saline[1].

Quantitative Solubility Data

The following table summarizes the empirical solubility limits of the free base form across various standard solvent systems.

Solvent SystemMax Solubility (mg/mL)Max Molarity (mM)Recommended Application
100% DMSO ~50.0~225.0Primary in vitro stock
100% DMF ~30.0~135.0Alternative organic stock
PBS (pH 7.4) < 2.0< 9.0Direct aqueous assay buffer (requires prior DMSO dilution)
0.1 M HCl (aq) > 50.0> 225.0Hydrochloride salt formation for extreme aqueous solubility
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ~5.0~22.5In vivo dosing vehicle

Solubilization Workflows & Self-Validating Protocols

Solubilization Start 2-Amino-N-[3-(dimethylamino) propyl]benzamide InVitro In Vitro Assays Start->InVitro InVivo In Vivo Studies Start->InVivo DMSO 100% DMSO Stock (10-50 mM) InVitro->DMSO Primary Solubilization Formulation 10% DMSO + 40% PEG300 + 5% Tween-80 InVivo->Formulation Excipient Addition Buffer Aqueous Buffer (<0.1% DMSO) DMSO->Buffer Serial Dilution Saline 45% Saline (Vortex & Sonicate) Formulation->Saline Aqueous Dilution

Fig 1. Solubilization decision tree and formulation workflow for in vitro and in vivo applications.

Protocol A: Preparation of 10 mM In Vitro Stock

Objective: Create a stable, highly concentrated stock for biochemical assays.

  • Calculation: To achieve a 10 mM stock, calculate the required mass based on the MW of 221.3 g/mol . You will need 2.21 mg per 1 mL of DMSO.

  • Weighing: Weigh the solid powder using an analytical balance and transfer it to a sterile, amber microcentrifuge tube (to protect against potential long-term photo-degradation).

  • Solvation: Add the calculated volume of cell-culture grade, anhydrous DMSO.

  • Agitation: Pipette up and down, then vortex for 30 seconds.

  • Self-Validation QC: Hold the tube against a dark background under a bright light. The solution must be completely optically clear. If microscopic particulates remain, sonicate in a room-temperature water bath for 5 minutes.

Protocol B: Preparation of In Vivo Formulation (Clear Solution)

Objective: Create a biocompatible dosing vehicle that prevents compound precipitation upon injection.

  • Primary Dissolution: Prepare a 50 mg/mL stock in DMSO (ensure complete dissolution as per Protocol A).

  • Organic Transfer: To prepare 1 mL of dosing solution, transfer 100 µL of the DMSO stock into a clean glass vial.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex for 30 seconds. (Causality: PEG300 acts as a thermodynamic stabilizer to prevent nucleation).

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 30 seconds until the mixture is highly homogeneous.

  • Aqueous Phase: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing. (Causality: Dropwise addition prevents localized supersaturation, which is the primary cause of irreversible precipitation).

  • Self-Validation QC: Allow the formulation to stand at room temperature for 30 minutes. Inspect for cloudiness or the Tyndall effect (scattering of a laser pointer beam). A successful microemulsion will remain perfectly clear.

Pharmacological Application: HDAC Inhibition Workflow

When successfully solubilized, 2-Amino-N-[3-(dimethylamino)propyl]benzamide derivatives act as potent epigenetic modulators. The 2-aminobenzamide moiety penetrates the narrow, hydrophobic catalytic tunnel of Class I HDACs and forms a bidentate chelation complex with the active-site zinc ion ( Zn2+ )[1]. This blocks the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the transcriptional activation of silenced genes.

HDAC_Pathway Compound 2-Aminobenzamide Derivative HDAC Class I HDAC (Zn2+ Dependent) Compound->HDAC Chelates Catalytic Zn2+ Chromatin Condensed Chromatin (Repressed) HDAC->Chromatin Inhibits Deacetylation Acetylation Histone Hyperacetylation Chromatin->Acetylation Shifts Equilibrium Transcription Gene Expression Activation Acetylation->Transcription Chromatin Relaxation

Fig 2. Mechanism of action: 2-aminobenzamide derivatives chelating Zn2+ to inhibit Class I HDACs and activate transcription.

References

  • DailyMed: PROCAINAMIDE HCL injection, solution (Chemical pKa and Solubility Analogy). Source: National Institutes of Health (NIH). URL:[Link]

Sources

Method

Application Note: Strategic Functionalization of the Amino Group in 2-Amino-N-[3-(dimethylamino)propyl]benzamide

Executive Summary 2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS 6725-12-8) is a highly versatile bifunctional scaffold widely utilized in medicinal chemistry and drug development . Featuring an electron-rich primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS 6725-12-8) is a highly versatile bifunctional scaffold widely utilized in medicinal chemistry and drug development . Featuring an electron-rich primary aniline (ortho-amino group) and a basic tertiary aliphatic amine tethered by an amide linkage, this molecule serves as a critical precursor for synthesizing complex heterocycles and targeted pharmacophores [1].

This application note provides researchers with causality-driven, self-validating protocols for three divergent functionalizations of the ortho-amino group: one-pot cyclocondensation, chemoselective N-acylation, and reductive amination.

Chemical Context & Mechanistic Rationale

Functionalizing the primary aniline in the presence of a highly basic tertiary amine (dimethylamino group) requires strategic reagent selection to ensure chemoselectivity and high yields.

  • Pathway 1: Cyclocondensation to Quinazolinones. The spatial proximity of the primary aniline to the secondary amide enables highly efficient one-pot ring closure. When treated with triethyl orthoformate (TEOF) under mildly acidic conditions, the aniline attacks the activated orthoester to form an imidate intermediate. Subsequent intramolecular attack by the amide nitrogen eliminates ethanol, yielding a thermodynamically stable 3-substituted quinazolin-4(3H)-one [2].

  • Pathway 2: Chemoselective N-Acylation. While the tertiary aliphatic amine is sterically accessible and highly nucleophilic, it cannot form a stable amide because it lacks a displaceable proton. During acylation, it may form a transient acylammonium species, which effectively acts as an in situ acyl transfer agent, funneling the electrophile exclusively to the primary aromatic amine.

  • Pathway 3: Reductive Amination. To synthesize a secondary alkylamine without the risk of over-alkylation, an imine is pre-formed using an aldehyde. A mild hydride donor with electron-withdrawing ligands is then used to selectively reduce the iminium ion over the unreacted aldehyde.

Reaction Pathway Visualization

Functionalization SM 2-Amino-N-[3-(dimethylamino) propyl]benzamide QZ Quinazolin-4(3H)-one (Cyclocondensation) SM->QZ Triethyl Orthoformate AcOH, Reflux AC N-Acylated Benzamide (Chemoselective Acylation) SM->AC R-COCl, Et3N DCM, 0°C to RT RA N-Alkylated Benzamide (Reductive Amination) SM->RA R-CHO, NaBH(OAc)3 DCE, RT

Divergent functionalization pathways of the ortho-amino benzamide scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-[3-(dimethylamino)propyl]quinazolin-4(3H)-one

Objective: One-pot cyclocondensation of the ortho-aminobenzamide into a quinazolinone core.

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-Amino-N-[3-(dimethylamino)propyl]benzamide (1.0 eq, 10 mmol) and triethyl orthoformate (1.5 eq, 15 mmol).

    • Causality: Using TEOF as both reagent and solvent drives the equilibrium toward the condensation product by maximizing reactant concentration [3].

  • Catalysis & Heating: Add glacial acetic acid (1.0 eq, 10 mmol). Reflux the mixture at 120°C for 4–6 hours.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the orthoester to facilitate the initial nucleophilic attack by the primary aniline [2]. Heating drives off the ethanol byproduct, irreversibly pushing the reaction to cyclization.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

    • Causality: Because the target molecule contains a basic dimethylamino group, neutralizing the acetic acid with NaHCO₃ (pH ~8) ensures the tertiary amine is in its free-base form. This prevents the product from being lost to the aqueous layer as an acetate salt.

  • Validation Checkpoint: Perform an IR scan on the isolated organic product. The complete disappearance of the characteristic primary amine N-H stretching doublet (~3400 and 3300 cm⁻¹) and the appearance of a strong C=N stretch (~1610 cm⁻¹) validates successful pyrimidine ring formation.

Protocol B: Chemoselective N-Acylation (e.g., Benzoylation)

Objective: Selective acylation of the primary aniline without permanent modification of the tertiary amine.

  • Reaction Setup: Dissolve the starting benzamide (1.0 eq, 10 mmol) and triethylamine (TEA) (2.0 eq, 20 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the flask to 0°C in an ice bath.

    • Causality: Cooling suppresses exothermic side reactions and enhances the chemoselectivity of the incoming electrophile. TEA is required to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the aniline nucleophile.

  • Electrophile Addition: Add benzoyl chloride (1.05 eq, 10.5 mmol) dropwise over 10 minutes. Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: As the reaction progresses, the mixture will transition from a clear solution to a cloudy suspension. This physical precipitation of triethylamine hydrochloride (TEA·HCl) serves as an immediate, self-validating visual indicator of successful acyl transfer.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol C: Reductive Amination

Objective: Mild installation of an alkyl group onto the aniline nitrogen.

  • Imine Formation: Dissolve the starting benzamide (1.0 eq, 10 mmol) and the target aldehyde (e.g., benzaldehyde, 1.1 eq, 11 mmol) in 1,2-dichloroethane (DCE, 50 mL). Stir at room temperature for 1 hour.

    • Causality: Pre-forming the imine/iminium intermediate before adding the reducing agent prevents the premature reduction of the aldehyde into a primary alcohol.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol), portionwise. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is selected over NaBH₄ because its electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. This allows it to selectively reduce the transient iminium ion without reducing the unreacted aldehyde.

  • Workup & Validation: Quench the reaction with 1N aqueous NaOH to pH 10, then extract with DCM.

    • Validation Checkpoint: LC-MS analysis of the crude mixture should reveal a mass shift corresponding to the exact addition of the alkyl group (e.g., +90 Da for a benzyl group), with an absolute absence of the +180 Da over-alkylated (tertiary aniline) byproduct, validating the chemoselectivity of the hydride donor.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected reaction parameters, yields, and analytical markers for the functionalization workflows.

Functionalization PathwayReagents / CatalystOptimal ConditionsTypical YieldKey Analytical Marker (Expected Validation)
Cyclocondensation Triethyl orthoformate, Glacial AcOHSolvent-free, 120°C, 4-6 h80–90%Disappearance of primary NH₂ IR stretch (~3300 cm⁻¹); Formation of pyrimidine ring.
N-Acylation R-COCl, TriethylamineDCM, 0°C to RT, 2 h85–95%Shift of amide C=O stretch; Mass shift +104 Da (for benzoyl addition).
Reductive Amination R-CHO, NaBH(OAc)₃DCE, RT, 12 h70–85%Presence of secondary N-H stretch; Mass shift +90 Da (for benzyl addition).

References

  • Mechanism for quinazolin-4(3H)-one formation Source: ResearchGate (European Journal of Medicinal Chemistry) URL:[Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines Source: MDPI Reactions, 2023, 4(4), 779-800. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of Hydrophilic Benzamide Derivatives

Welcome to the Advanced Chromatography Support Center. Hydrophilic benzamide derivatives—highly polar active pharmaceutical ingredients (APIs) often characterized by basic nitrogen centers, amide linkages, and low partit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Hydrophilic benzamide derivatives—highly polar active pharmaceutical ingredients (APIs) often characterized by basic nitrogen centers, amide linkages, and low partition coefficients (LogP < 0)—present unique purification challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your separation workflows.

Section 1: Chromatographic Retention & The "Void Volume" Problem

Q: My benzamide derivative elutes in the void volume on a standard C18 column. How can I increase retention without relying on ion-pairing agents?

A: Standard Reversed-Phase Liquid Chromatography (RP-LC) relies on hydrophobic partitioning. Highly polar benzamides lack the hydrophobicity required to partition effectively into the C18 stationary phase, causing them to elute with the solvent front[1]. Furthermore, attempting to force retention by using 100% aqueous mobile phases often leads to "phase collapse" (or phase dewetting), where the highly hydrophobic C18 chains mat down to minimize exposure to the polar solvent, drastically reducing the active surface area[2].

Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the premier orthogonal approach for compounds too polar for RP-LC[1]. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >60% acetonitrile)[3].

Mechanistic Causality: In HILIC, the polar stationary phase adsorbs a water-enriched layer from the mobile phase. The hydrophilic benzamide partitions between the bulk organic mobile phase and this immobilized aqueous layer, driven by hydrogen bonding and dipole-dipole interactions[3]. Retention increases as the polarity of the mobile phase decreases (i.e., higher acetonitrile concentration)[1].

HILIC_Mechanism MP Bulk Mobile Phase (>60% Acetonitrile) WL Water-Enriched Layer (Immobilized) MP->WL Partitioning SP Polar Stationary Phase (e.g., Silica/Amide) SP->WL Adsorbs water Analyte Hydrophilic Benzamide Analyte->MP Elutes with increasing water Analyte->WL Enters layer (H-bonding)

Fig 1: HILIC partitioning mechanism for hydrophilic benzamides.

Solution 2: Polar-Embedded / Polar-Endcapped C18 Columns If you must remain in reversed-phase conditions, utilize a polar-embedded C18 column[4]. These columns incorporate a hydrophilic functional group (like an amide or ether) near the silica surface[5]. This modification allows the stationary phase to remain fully wetted and stable even in 100% aqueous eluents, preventing phase collapse while offering enhanced retention for polar analytes[2].

Section 2: Peak Shape & Secondary Interactions

Q: I am observing severe peak tailing and poor recovery for basic benzamides on my C18 column. What causes this, and how do I resolve it?

A: Peak tailing for basic, polar compounds is predominantly caused by secondary interactions with residual silanol groups (-OH) on the silica support[4]. At mid-to-high pH, these silanols deprotonate and act as weak cation exchangers, creating strong electrostatic interactions with the basic amine/amide groups of your benzamide derivative[6].

Mechanistic Causality & Solution: Upgrading to high-purity, base-deactivated silica reduces the overall metal ion content and isolated silanol activity[6]. More effectively, using a polar-embedded C18 phase creates a "shielding" effect. The embedded polar group (e.g., an amide linkage) forms an internal hydrogen-bonding network with adjacent residual silanols, effectively masking them from the basic analyte and resulting in highly symmetric peaks[4].

Polar_Embedded cluster_std Standard C18 (Peak Tailing) cluster_embedded Polar-Embedded C18 (Shielding) Silica1 Silica Surface Silanol Residual Silanol (-OH) Silica1->Silanol Analyte1 Basic Benzamide Analyte1->Silanol Secondary Interaction Silica2 Silica Surface Shield Embedded Amide Group Silica2->Shield Analyte2 Basic Benzamide Shield->Analyte2 Shielding Effect

Fig 2: Silanol shielding by polar-embedded groups prevents peak tailing.

Section 3: Preparative Scale & Flash Chromatography

Q: How do I scale up the purification of these highly water-soluble APIs using Flash Chromatography?

A: Standard reversed-phase flash chromatography is often inadequate for highly polar compounds because they elute too quickly to achieve meaningful separation[7]. Instead, employ Aqueous Normal-Phase (ANP) / HILIC Flash Chromatography using an amine-bonded silica stationary phase[7].

Mechanistic Causality: By flipping the separation mechanism, you utilize water as the strong eluting solvent rather than the weak solvent[7]. The amine-bonded silica provides strong hydrogen bonding and potential weak anion-exchange interactions. A typical gradient starts with high organic (e.g., 80-95% Acetonitrile) and gradually increases the aqueous fraction, effectively retaining and separating highly polar mixtures that would otherwise co-elute in the void volume of a C18 column[8].

Section 4: Quantitative Data & Methodologies

Table 1: Stationary Phase Selection for Hydrophilic Benzamides
Chromatography ModeStationary Phase TypeMobile Phase CompositionPrimary Retention MechanismBest Use Case
HILIC Bare Silica, Amide, Diol>60% ACN / Aqueous BufferPartitioning into water layer, H-bondingHighly polar, water-soluble APIs; LC-MS compatibility[1].
Reversed-Phase (RP) Polar-Embedded C18High Aqueous (up to 100%)Hydrophobic partitioning with silanol shieldingModerately polar benzamides; preventing phase collapse[4].
Mixed-Mode RP / Cation-ExchangeACN / Aqueous Buffer (pH controlled)Hydrophobic + ElectrostaticBasic hydrophilic benzamides requiring orthogonal selectivity[9].
Flash (Prep) Amine-bonded SilicaACN / Water gradientH-bonding, weak ion-exchangeLarge-scale purification of crude polar mixtures[7].
Experimental Protocol: Step-by-Step HILIC Method Development Workflow

To ensure a self-validating system, this protocol incorporates critical equilibration and diluent matching steps, which are the most common points of failure in HILIC.

Step 1: Column and Mobile Phase Selection

  • Select a HILIC-compatible column (e.g., Amide-bonded silica for strong hydrogen bonding).

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0. Causality: This ensures the ionization of basic benzamides and stabilizes the aqueous layer.

  • Prepare Mobile Phase B: 100% Acetonitrile (LC-MS grade). Note: Alcohols like methanol should be avoided as the weak solvent, as they compete with water for the stationary phase.

Step 2: System Equilibration (Critical Step)

  • Flush the column with 50:50 Mobile Phase A:B for 20 column volumes (CV) to fully hydrate the stationary phase.

  • Equilibrate the column at the initial gradient conditions (e.g., 95% B) for at least 15-20 CV. Causality: HILIC requires significantly more equilibration time than RP-LC to form a stable, immobilized water-enriched layer.

Step 3: Sample Preparation

  • Dissolve the hydrophilic benzamide in a diluent that closely matches the initial mobile phase conditions (e.g., 75/25 Acetonitrile/Methanol or 90% Acetonitrile).

  • Validation Check: Injecting a sample dissolved in 100% water will disrupt the immobilized water layer on the column, causing severe peak distortion and retention time shifts.

Step 4: Gradient Elution Execution

  • Run a scouting gradient: 95% B to 50% B over 15 minutes.

  • Monitor elution via UV (if chromophores are present) or ESI-MS. HILIC provides a 10-fold increase in ESI-MS sensitivity due to the high volatility of the organic-rich mobile phase[10].

  • Adjust the gradient slope based on retention factor ( k′ ). If k′ is too low, increase the starting organic concentration.

References

  • Hydrophilic interaction liquid chromatography (HILIC)
  • Source: GL Sciences Inc.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase Source: NIH / PubMed URL
  • Waters Symmetry C18 HPLC Columns Source: LabRulez LCMS URL
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica Source: Chromatography Today URL
  • Agilent Polaris HPLC Columns Source: Chrom Tech URL
  • How to choose reversed-phase HPLC column C18, C8, C4 Source: GALAK Chromatography URL
  • Very polar compound purification using aqueous normal-phase flash column chromatography Source: Biotage URL
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine-Containing Benzamides

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with amine-containing benzamides.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with amine-containing benzamides. These molecules present a unique chromatographic hurdle due to their dual functionality: a polar, hydrogen-bonding benzamide core and a highly basic amine moiety.

This guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate peak tailing. By understanding the causality behind the chromatography, you can implement self-validating protocols that ensure robust and reproducible assays.

Diagnostic Workflow

Before altering mobile phases or swapping columns, you must isolate the root cause. Peak tailing stems from either physical system disruptions (fluidics) or chemical secondary interactions (thermodynamics).

TroubleshootingWorkflow Start Observe Peak Tailing (Amine-Benzamide) Inject Inject Neutral Marker (e.g., Toluene/Uracil) Start->Inject Check Does the neutral marker tail? Inject->Check Physical Physical Issue (Void / Extra-column) Check->Physical  Yes (As > 1.2) Chemical Chemical Issue (Silanol Interactions) Check->Chemical  No (As ≤ 1.2) FixPhys Inspect tubing, fittings, and column bed Physical->FixPhys FixChem Optimize pH, add TEA, or use end-capped column Chemical->FixChem

Caption: Logical workflow for diagnosing HPLC peak tailing as physical vs. chemical.

Frequently Asked Questions (FAQs)

Q1: Why do amine-containing benzamides exhibit severe peak tailing on standard C18 columns?

A: The root cause is a secondary retention mechanism driven by acid-base interactions[1]. Standard reversed-phase columns utilize a silica support structure. While the surface is bonded with C18 chains, residual silanol groups (Si-OH) inevitably remain. At a typical mid-range pH (4.0–7.0), these weakly acidic silanols (pKa ~ 3.5–4.5) dissociate into negatively charged silanoxide ions (Si-O⁻). Simultaneously, the basic amine group on your benzamide (typically pKa 8–10) is fully protonated and positively charged. The resulting electrostatic attraction creates a strong ion-exchange interaction that delays the elution of a fraction of the analyte molecules, manifesting as a tailing peak[2].

Q2: How can I definitively determine if the tailing is a chemical (silanol) issue or a physical (plumbing/void) issue?

A: You must perform a self-validating "Neutral Marker Test." Because neutral compounds cannot undergo acid-base ion-exchange interactions, they are immune to silanol-induced tailing[1]. If you inject a neutral, well-retained marker (such as toluene or uracil) and it exhibits a symmetrical peak (Asymmetry factor, As​≤1.2 ) while your benzamide tails, the issue is purely chemical. Conversely, if the neutral marker also tails, you have a physical problem—such as a void at the head of the column, a partially blocked frit, or excessive extra-column dead volume in your tubing and fittings[1][3].

Q3: What is the most effective mobile phase pH strategy to mitigate these chemical interactions?

A: The most reliable approach is to operate at a pH extreme that neutralizes one of the interacting charges.

  • Low pH Strategy (pH 2.0–3.0): This is the industry standard. By lowering the pH below the pKa of the silanol groups, you force them into their fully protonated, neutral state (Si-OH). This effectively shuts down the electrostatic interaction with the basic amine[4][5].

  • High pH Strategy (pH > 10.0): Alternatively, raising the pH above the pKa of the amine group deprotonates the analyte, rendering it neutral. Without a positive charge, it cannot interact with the ionized silanols[6]. Note: This requires specialized, high-pH tolerant columns (e.g., hybrid silica or polymer-based).

Q4: My benzamide is acid-sensitive, and I cannot use a low pH. How can I resolve tailing at a neutral pH?

A: If pH optimization is restricted, you must use a competitive masking agent. Adding a small concentration of a basic modifier, such as Triethylamine (TEA), to the mobile phase is highly effective[7]. TEA is a small, highly basic amine that easily penetrates the stationary phase pores. It outcompetes the bulkier benzamide analyte for the active silanol sites, forming a strong interaction that essentially "caps" the silanols dynamically[7][8].

Q5: What specific column chemistries are best suited for these analytes?

A: To minimize chemical tailing from the hardware side, select columns specifically engineered for basic compounds. Look for "base-deactivated" silica, which undergoes extensive end-capping to physically block residual silanols[1]. Alternatively, columns with polar-embedded groups (e.g., amide or ether linkages in the alkyl chain) create a localized water layer that shields basic analytes from the active silica surface.

Quantitative Data: Mobile Phase Parameters & Peak Shape

The following table summarizes the causality between mobile phase conditions and expected peak shape for basic benzamides.

Mobile Phase pHSilanol State (Stationary Phase)Amine State (Analyte)Interaction RiskExpected Peak ShapeRecommended Action
Low (2.0 - 3.0) Protonated / Neutral (Si-OH)Protonated / CationicVery LowSymmetrical ( As​ 1.0 - 1.2)Ideal for most assays; use 0.1% Formic Acid or TFA.
Mid (4.0 - 7.0) Ionized / Anionic (Si-O⁻)Protonated / CationicHigh Severe Tailing ( As​ > 1.5)Avoid unless using TEA additives or highly end-capped columns.
High (> 10.0) Ionized / Anionic (Si-O⁻)Deprotonated / NeutralLowSymmetrical ( As​ 1.0 - 1.2)Use high-pH tolerant columns (e.g., hybrid silica).

Experimental Protocols

Protocol 1: Diagnostic Neutral Marker Test (Self-Validating System)

Purpose: To definitively isolate physical system voids from chemical secondary interactions.

Step-by-Step Methodology:

  • Preparation of Test Mix: Prepare a solution containing your amine-containing benzamide (e.g., 0.1 mg/mL) and a neutral marker with similar retention characteristics (e.g., Toluene or Acetophenone at 0.05 mg/mL) dissolved in the initial mobile phase.

  • System Equilibration: Purge the HPLC system and equilibrate the column with your standard mobile phase until the baseline is stable (typically 10 column volumes).

  • Chromatographic Run: Inject 5 µL of the test mix.

  • Data Analysis & Validation:

    • Calculate the Asymmetry factor ( As​ ) for both peaks at 10% peak height ( As​=B/A ).

    • Validation Logic: If As​ (Neutral Marker) > 1.2, halt chemical troubleshooting immediately. Inspect the column inlet frit, replace PEEK tubing to ensure zero dead-volume connections, or replace the column due to bed collapse[3]. If As​ (Neutral Marker) ≤ 1.2 but As​ (Benzamide) > 1.5, proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization using Triethylamine (TEA)

Purpose: To dynamically mask residual silanols at neutral/mid-range pH using a competitive amine modifier.

Step-by-Step Methodology:

  • Buffer Preparation: Measure 1000 mL of HPLC-grade water (or your aqueous phase).

  • Additive Introduction: Add exactly 1.0 mL of highly pure Triethylamine (TEA) to achieve a 0.1% (v/v) concentration[7]. Caution: TEA can suppress ionization in LC-MS; this protocol is optimized for UV/Vis detection.

  • pH Adjustment: The addition of TEA will raise the pH significantly. Carefully titrate the solution with Phosphoric Acid (or Acetic Acid) back to your target pH (e.g., pH 6.5)[7].

  • Filtration: Filter the buffered mobile phase through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic membrane.

  • Column Equilibration: Flush the column with the TEA-modified mobile phase for at least 20 column volumes. TEA requires time to fully saturate and mask the active silanol sites.

  • Validation: Inject the benzamide sample. You should observe a sharp reduction in the tailing factor. If tailing persists, incrementally increase TEA concentration up to 0.2% (v/v), ensuring column backpressure remains stable.

References

  • [1] Title: HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:

  • [2] Title: Technical Support Center: Troubleshooting HPLC Peak Tailing for γ-Solanine - Benchchem Source: benchchem.com URL:

  • [4] Title: Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders Source: gmpinsiders.com URL:

  • [5] Title: Technical Support Center: Troubleshooting HPLC Peak Tailing for ... Source: benchchem.com URL:

  • [3] Title: Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:

  • [6] Title: Tips and Tricks of HPLC System Troubleshooting - Agilent Source: agilent.com URL:

  • [7] Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC Source: nih.gov URL:

  • [8] Title: How can I prevent peak tailing in HPLC? - ResearchGate Source: researchgate.net URL:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-N-[3-(dimethylamino)propyl]benzamide

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Amino-N-[3-(dimethylamino)propyl]benzamide, a compound of interest in pharmaceutical research and development. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Amino-N-[3-(dimethylamino)propyl]benzamide, a compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison of its expected fragmentation behavior with that of related structural motifs, supported by established fragmentation principles. We will delve into the causal mechanisms behind the fragmentation, present detailed experimental protocols for analysis, and provide visualizations to clarify complex pathways.

Introduction: The Analytical Imperative for 2-Amino-N-[3-(dimethylamino)propyl]benzamide

2-Amino-N-[3-(dimethylamino)propyl]benzamide belongs to the benzamide class of compounds, a scaffold frequently encountered in medicinal chemistry. Accurate and robust analytical methods are paramount for its characterization, quantification in biological matrices, and impurity profiling.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[1][2] Understanding the fragmentation pattern is crucial for developing reliable LC-MS/MS methods, including the selection of optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns

Under positive mode electrospray ionization, 2-Amino-N-[3-(dimethylamino)propyl]benzamide (Molecular Weight: 221.3 g/mol )[3] is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 222.3. Collision-induced dissociation (CID) of this precursor ion will likely lead to several characteristic fragment ions.

Major Fragmentation Pathways

The primary fragmentation pathways are anticipated to involve cleavage of the amide bond and fragmentation within the dimethylaminopropyl side chain, driven by the charge localization on the nitrogen atoms.

Pathway A: Amide Bond Cleavage

This is a canonical fragmentation pathway for benzamides.[4] The charge on the protonated molecule can be localized on the amide nitrogen, leading to the cleavage of the C-N bond.

  • Formation of the 2-aminobenzoyl ion (m/z 121.1): Cleavage of the amide bond with charge retention on the benzoyl portion results in the formation of the 2-aminobenzoyl cation. This is a highly probable and often abundant fragment ion for N-substituted benzamides.

  • Formation of the [3-(dimethylamino)propyl]amine cation (m/z 101.1): Conversely, if the charge is retained on the side chain, it would lead to the formation of the protonated 3-(dimethylamino)propylamine.

Pathway B: Fragmentation of the Dimethylaminopropyl Side Chain

The tertiary amine of the dimethylaminopropyl group is a likely site of protonation. Fragmentation is then initiated by cleavage alpha to this charged nitrogen atom. This is a dominant fragmentation mechanism for aliphatic amines.[5]

  • Formation of the immonium ion (m/z 58.1): A characteristic fragmentation of N,N-dimethylalkylamines is the formation of the N,N-dimethylmethyleneimmonium ion, [CH₂=N(CH₃)₂]⁺, via alpha cleavage. This is expected to be a prominent fragment.

  • Neutral loss of dimethylamine (loss of 45.1 Da): A neutral loss of dimethylamine from the protonated molecule can also occur, leading to a fragment ion at m/z 177.2.

The interplay of these pathways will dictate the final appearance of the tandem mass spectrum. The relative abundance of the fragment ions will depend on the collision energy and the gas-phase basicity of the different nitrogen atoms within the molecule.

Visualization of Predicted Fragmentation

The following diagram illustrates the proposed major fragmentation pathways of protonated 2-Amino-N-[3-(dimethylamino)propyl]benzamide.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions M_H [M+H]⁺ m/z 222.3 2-Amino-N-[3-(dimethylamino)propyl]benzamide frag1 m/z 121.1 2-Aminobenzoyl cation M_H->frag1 Amide Cleavage (Pathway A) frag2 m/z 58.1 N,N-Dimethylmethyleneimmonium ion M_H->frag2 α-Cleavage (Pathway B) frag3 m/z 101.1 [3-(Dimethylamino)propyl]amine cation M_H->frag3 Amide Cleavage (Pathway A) frag4 m/z 177.2 [M+H - HN(CH₃)₂]⁺ M_H->frag4 Neutral Loss (Pathway B)

Caption: Predicted major fragmentation pathways of protonated 2-Amino-N-[3-(dimethylamino)propyl]benzamide.

Comparison with Alternative Analytical Approaches

While LC-MS/MS is a powerful tool, other analytical techniques can be employed for the analysis of 2-Amino-N-[3-(dimethylamino)propyl]benzamide, each with its own advantages and limitations.

Analytical TechniqueAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Widely available, robust, and cost-effective.Lower sensitivity and selectivity compared to MS. May require more extensive method development to resolve from matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like 2-Amino-N-[3-(dimethylamino)propyl]benzamide, which adds complexity and potential for variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for unambiguous identification.Significantly lower sensitivity than MS, making it unsuitable for trace-level quantification.
Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) Provides high mass accuracy for confident identification and elemental composition determination.[6]Higher instrument cost and complexity compared to triple quadrupole MS.

For quantitative bioanalysis, where sensitivity and selectivity are paramount, LC-MS/MS remains the gold standard.[1][2]

Experimental Protocols

The following protocols provide a starting point for the development of a robust LC-MS/MS method for the analysis of 2-Amino-N-[3-(dimethylamino)propyl]benzamide.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of the analyte from plasma samples.[1]

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar, stable isotope-labeled analog is recommended)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Liquid Chromatography Parameters

Instrumentation:

  • A standard HPLC or UHPLC system.

Column:

  • A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient:

  • A starting condition of 5-10% B, ramping up to 95% B over several minutes, followed by re-equilibration. The exact gradient should be optimized to ensure good peak shape and separation from any matrix components.

Flow Rate:

  • 0.3 - 0.5 mL/min (will depend on the column dimensions).

Injection Volume:

  • 5 - 10 µL.

Mass Spectrometry Parameters

Instrumentation:

  • A triple quadrupole mass spectrometer.

Ionization Mode:

  • Electrospray Ionization (ESI), Positive mode.

Key Parameters (to be optimized):

  • Capillary Voltage: ~3.0 - 4.0 kV

  • Source Temperature: ~120 - 150 °C

  • Desolvation Temperature: ~350 - 450 °C

  • Cone Gas Flow: ~50 L/hr

  • Desolvation Gas Flow: ~600 - 800 L/hr

MRM Transitions: Based on the predicted fragmentation, the following MRM transitions would be a good starting point for method development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Amino-N-[3-(dimethylamino)propyl]benzamide222.3121.1To be optimized
2-Amino-N-[3-(dimethylamino)propyl]benzamide222.358.1To be optimized

The collision energy for each transition should be optimized to maximize the signal intensity of the product ion.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the quantitative analysis of 2-Amino-N-[3-(dimethylamino)propyl]benzamide in a biological matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18) supernatant->lc ms Tandem Mass Spectrometry (ESI+) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantitative analysis of 2-Amino-N-[3-(dimethylamino)propyl]benzamide.

Conclusion

This guide has provided a comprehensive overview of the predicted mass spectrometry fragmentation patterns of 2-Amino-N-[3-(dimethylamino)propyl]benzamide. By understanding the likely fragmentation pathways, researchers can develop and validate robust and sensitive LC-MS/MS methods for its analysis. The provided experimental protocols offer a solid foundation for method development, which should always be followed by thorough validation to ensure data integrity. The comparison with alternative analytical techniques highlights the strengths of LC-MS/MS for this application, particularly in complex matrices where high selectivity and sensitivity are required.

References

  • Benchchem. (n.d.). Spectroscopic and Mechanistic Insights into 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide.
  • Siuzdak, G., & BelBruno, J. J. (1991). The Scripps Center for Metabolomics and Mass Spectrometry. Inst. Phys. Conf. Ser. No 114: Section 4.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 2-amino-N-(3-hydroxypropyl)benzamide using LC-MS/MS.
  • Chemsrc. (2025, August 23). 2-Amino-N,3-dimethylbenzamide | CAS#:870997-57-2.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Sigma-Aldrich. (n.d.). 2-amino-N-[3-(dimethylamino)propyl]benzamide.
  • PubMed. (2025, November 20). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
  • National Institute of Standards and Technology. (n.d.). Benzamide, N-propyl-. In NIST WebBook.
  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 2-amino-N-(3-hydroxypropyl)benzamide.
  • NIH. (2014, August 5). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. In PMC.
  • ChemScene. (n.d.). 2-Benzamido-N-(3-(dimethylamino)propyl)benzamide | CAS 947822-53-9.
  • BLD Pharm. (n.d.). 2-Amino-N,3-dimethylbenzamide | 870997-57-2.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids.
  • PubChem. (n.d.). Benzamide, p-amino-n-(3-(diethylamino)propyl)-n-(alpha-methylbenzyl)-, hydrochloride.
  • PubMed. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase.
  • Journal of Food and Drug Analysis. (2020, June 27). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectral Interpretation of Amide and Amine Groups in Benzamides

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Benzamides, a common motif in pharmaceuticals, possess amide and amine functionalities that are cr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Benzamides, a common motif in pharmaceuticals, possess amide and amine functionalities that are critical to their biological activity. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for identifying and differentiating these functional groups. This guide provides an in-depth comparison of the FTIR spectral signatures of primary, secondary, and tertiary benzamides, grounded in the fundamental principles of molecular vibrations and supported by experimental considerations.

The Vibrational Language of Benzamides: Core Principles

An FTIR spectrum reveals the vibrational modes of a molecule's functional groups. For a benzamide, the key is to understand how the amide linkage (–CO–N–) and its substituents interact with infrared radiation. The position, intensity, and shape of absorption bands are dictated by factors like bond strength, atomic masses, and, crucially, the local chemical environment.

Two phenomena are central to interpreting benzamide spectra:

  • Resonance: The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, and this system further conjugates with the aromatic benzene ring. This resonance effect decreases the double-bond character of the carbonyl (C=O) bond, lowering its stretching frequency, while increasing the double-bond character of the carbon-nitrogen (C-N) bond.[1][2] Consequently, the amide C=O stretch appears at a lower wavenumber (typically 1680-1630 cm⁻¹) compared to ketones or esters.[1]

  • Hydrogen Bonding: In the solid state or as a neat liquid, primary and secondary benzamides form strong intermolecular hydrogen bonds. This bonding lengthens and weakens the N-H and C=O bonds, causing their stretching vibrations to shift to lower frequencies (a "red-shift").[3][4] It also typically results in significant broadening of the N-H stretching bands.[1]

Comparative FTIR Analysis: Differentiating Benzamide Classes

The most telling spectral differences between primary, secondary, and tertiary benzamides arise from the number of N-H bonds present in the amide group.

Primary benzamides are defined by the presence of an -NH₂ group, which gives rise to a rich and highly characteristic spectral pattern.

  • N-H Stretching Region (3500-3100 cm⁻¹): The most definitive feature is a pair of medium-intensity bands.[5][6] These correspond to the asymmetric (~3350 cm⁻¹) and symmetric (~3180 cm⁻¹) stretching vibrations of the two N-H bonds.[2] While in the same region as O-H stretches from alcohols, these N-H bands are distinctly sharper and less intense.[1][7]

  • Amide I Band (C=O Stretch, ~1650 cm⁻¹): This is typically the most intense band in the spectrum, appearing in the 1680-1630 cm⁻¹ range due to the resonance effect.[1] For benzamide itself, this peak is observed around 1656 cm⁻¹.[1]

  • Amide II Band (N-H Bend, ~1620 cm⁻¹): This strong band, arising from the in-plane "scissoring" motion of the NH₂ group, appears near the Amide I band, typically between 1650-1620 cm⁻¹.[1]

  • N-H Wag (~750-600 cm⁻¹): A broad, strong band resulting from the out-of-plane wagging of the N-H bonds is also characteristic of primary (and secondary) amides.[1][7]

With only one N-H bond, the spectrum of a secondary benzamide is distinct from its primary counterpart.

  • N-H Stretching Region (3400-3100 cm⁻¹): A single, sharp to moderately broad N-H stretching band is observed, typically around 3300 cm⁻¹.[2][7] The absence of the second peak immediately rules out a primary amide.[8]

  • Amide I Band (C=O Stretch, ~1640 cm⁻¹): Similar to primary amides, this very strong absorption is found in the 1680-1630 cm⁻¹ range.[1]

  • Amide II Band (N-H Bend, ~1540 cm⁻¹): This is a highly diagnostic feature. The N-H in-plane bending vibration for secondary amides gives rise to a strong, sharp peak between 1570-1515 cm⁻¹.[1] The presence of this intense band alongside the Amide I band is a classic signature for a secondary amide.[1]

The complete absence of N-H bonds makes tertiary benzamides spectrally simpler, yet sometimes more challenging to identify definitively.

  • N-H Stretching Region (3500-3100 cm⁻¹): There are no absorption bands in this region, which is the single most important identifier for a tertiary amide.[1][9]

  • Amide I Band (C=O Stretch, ~1630-1680 cm⁻¹): A strong carbonyl stretch is present.[1] However, without the corroborating N-H related bands (stretch and Amide II), it can be difficult to distinguish a tertiary amide from other conjugated carbonyl compounds based solely on this peak.[1]

  • Amide II Band: This band is entirely absent due to the lack of an N-H bond.[1]

Data Summary: A Comparative Guide

The following table consolidates the key FTIR spectral bands for easy comparison.

Vibrational ModePrimary Benzamide (R-CO-NH₂)Secondary Benzamide (R-CO-NHR)Tertiary Benzamide (R-CO-NRR')
N-H Stretch Two bands (~3350 & ~3180 cm⁻¹)One band (~3300 cm⁻¹)Absent
Amide I (C=O) Strong, 1680-1630 cm⁻¹Strong, 1680-1630 cm⁻¹Strong, 1680-1630 cm⁻¹
Amide II (N-H Bend) Strong, 1650-1620 cm⁻¹Strong, sharp, 1570-1515 cm⁻¹Absent
N-H Wag Broad, 750-600 cm⁻¹Broad, 750-680 cm⁻¹Absent
Visualizing Key Vibrational Modes in Benzamide

The diagram below illustrates the primary vibrational modes in a primary benzamide molecule that give rise to its characteristic FTIR spectrum.

Caption: Key vibrational modes in a primary benzamide.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a preferred method for its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Causality: A stable instrument temperature minimizes drift in the infrared source and detector, ensuring spectral reproducibility.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a lint-free wipe.

    • Causality: Any residue from previous samples or cleaning solvents will absorb infrared radiation and appear in the spectrum, contaminating the data.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan should use the same parameters (e.g., 16 scans, 4 cm⁻¹ resolution) as the sample scan.

    • Causality: This step is critical as it records the ambient spectrum of atmospheric water vapor and carbon dioxide. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

  • Sample Application:

    • Place a small amount of the solid benzamide powder directly onto the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a few microns beyond the crystal surface. Good contact is essential for the sample to interact with this wave and produce a strong, high-quality spectrum.

  • Sample Spectrum Collection:

    • Collect the spectrum using the pre-determined acquisition parameters.

  • Data Processing and Analysis:

    • If necessary, apply a baseline correction to account for any sloping baselines.

    • Use the spectrometer software to identify and label the wavenumbers of key absorption peaks corresponding to the amide and amine functional groups.

Experimental Workflow Diagram

G A 1. Prepare Instrument & Clean ATR Crystal B 2. Collect Background Spectrum (No Sample) A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Pressure for Good Contact C->D E 5. Collect Sample Spectrum D->E F 6. Process Data (Baseline Correction, Peak Picking) E->F G 7. Interpret Spectrum & Identify Functional Groups F->G

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of benzamides. The differentiation between primary, secondary, and tertiary amides is straightforward and reliable, based on a systematic analysis of the N-H stretching region and the presence or absence of the characteristic Amide II band. By understanding the influence of resonance and hydrogen bonding, and by following a validated experimental protocol, researchers can confidently interpret their spectral data to confirm molecular identity and purity, accelerating the drug discovery and development process.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • The Chem Guys. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. The Chem Guys. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Choi, J.-H., & Cho, M. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. The Journal of Physical Chemistry B, 112(38), 12054–12061. Retrieved from [Link]

  • Spectroscopy Staff. (2023, May 10). FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. Spectroscopy Online. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? TutorChase. Retrieved from [Link]

  • Chen, Y. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. International Journal of Molecular Sciences, 21(7), 2636. Retrieved from [Link]

  • Choi, J.-H., & Cho, M. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. The Journal of Physical Chemistry B, 112(38), 12054-12061. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides. Retrieved from [Link]

  • S.P.S. Government College, Mavli. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Chakrabarty, S., & Ghosh, A. (2023). Inconsistent hydrogen bond-mediated vibrational coupling of amide I. Physical Chemistry Chemical Physics, 25(3), 1957-1965. Retrieved from [Link]

  • S.P.S. Government College, Mavli. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

Sources

Validation

Differentiating 2-Amino-N-[3-(dimethylamino)propyl]benzamide from Structural Isomers: A Comprehensive Analytical Guide

Structural validation is a critical bottleneck in pharmaceutical development, particularly when working with benzamide derivatives that serve as precursors to HDAC inhibitors, anti-arrhythmics, and antimicrobial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Structural validation is a critical bottleneck in pharmaceutical development, particularly when working with benzamide derivatives that serve as precursors to HDAC inhibitors, anti-arrhythmics, and antimicrobial agents. The compound 2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS 6725-12-8)[1] presents a unique analytical challenge: it must be rigorously differentiated from its structural isomers, such as the 3-amino (meta) and 4-amino (para) variants, as well as chain-modified isomers.

This guide provides an objective, data-driven framework for distinguishing these isomers using orthogonal analytical techniques. By understanding the underlying physicochemical causality—specifically the ortho effect and intramolecular hydrogen bonding —researchers can design self-validating experimental workflows.

The Causality of Isomeric Divergence: Intramolecular Hydrogen Bonding

The fundamental differentiator between the 2-amino isomer and its meta/para counterparts is spatial geometry. In the ortho position, the primary amine (-NH₂) is in close proximity to the amide carbonyl (C=O). This geometry facilitates the formation of a strong, six-membered intramolecular hydrogen bond.

This "closed" pharmacophore site significantly alters the molecule's electron density and solvent-accessible polar surface area (PSA) [2]. In contrast, the 3-amino and 4-amino isomers possess "open" conformations with exposed hydrogen bond donors and acceptors, leading to distinctly different chromatographic and spectroscopic behaviors [3].

Workflow Isomers Aminobenzamide Isomers (MW: 221.3 g/mol) Ortho 2-Amino Isomer (Ortho) Isomers->Ortho MetaPara 3-Amino & 4-Amino (Meta/Para) Isomers->MetaPara Hbond Intramolecular H-Bond (C=O ··· H-N) Ortho->Hbond NoHbond Exposed Polar Groups (No Intramolecular H-Bond) MetaPara->NoHbond HPLC_O HPLC: Higher RT (Reduced Polarity) Hbond->HPLC_O NMR_O NMR: Downfield -NH2 ABCD Spin System Hbond->NMR_O MS_O MS/MS: Ortho Effect (Cyclization/Neutral Loss) Hbond->MS_O HPLC_MP HPLC: Lower RT (Higher Polarity) NoHbond->HPLC_MP NMR_MP NMR: Upfield -NH2 AA'BB' or Complex Spin NoHbond->NMR_MP MS_MP MS/MS: Standard Amide Cleavage NoHbond->MS_MP

Caption: Analytical workflow differentiating the 2-amino isomer from meta/para variants.

Chromatographic Differentiation (RP-HPLC)

Causality: Because the 2-amino isomer's polar groups are engaged in intramolecular hydrogen bonding, its interaction with the polar mobile phase is reduced. This increases its apparent lipophilicity, causing it to partition more strongly into the non-polar stationary phase (C18) and elute later than the highly solvated 3-amino and 4-amino isomers.

Step-by-Step Methodology: RP-HPLC Separation
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas via sonication for 15 minutes to prevent micro-bubble formation.

  • Column Equilibration: Install a C18 reversed-phase column (150 x 4.6 mm, 3 µm). Equilibrate with 5% Mobile Phase B at a flow rate of 1.0 mL/min at a controlled column temperature of 30°C until the baseline stabilizes.

  • Sample Preparation: Dissolve the benzamide isomer samples in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Inject 10 µL of the sample. Execute a linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and return to 5% B for a 5-minute re-equilibration.

  • Detection: Monitor the eluent using a diode array detector (DAD) at 254 nm (aromatic ring) and 280 nm.

Spectroscopic Differentiation (NMR)

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural proof. In ¹H NMR, the intramolecular hydrogen bond of the 2-amino isomer withdraws electron density from the amine protons, deshielding them and shifting their resonance significantly downfield [3]. Furthermore, the substitution pattern dictates the aromatic spin system: the ortho isomer yields an ABCD system, the para isomer yields a highly symmetrical AA'BB' system, and the meta isomer yields a complex asymmetrical pattern.

Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal zero-reference standard.

  • Instrument Tuning: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds, acquisition time to 3 seconds, and collect 32 scans.

  • Data Processing: Apply Fourier transform, phase the spectrum manually, correct the baseline, and reference the chemical shifts to the residual DMSO peak (2.50 ppm for ¹H).

Table 1: Key ¹H NMR Diagnostic Signals (in DMSO-d₆)
Isomer-NH₂ Chemical Shift (ppm)Aromatic Spin SystemMultiplicity Pattern
2-Amino (Ortho) ~6.3 - 6.7 (Downfield)ABCDd, t, t, d
3-Amino (Meta) ~5.0 - 5.4 (Upfield)Complexm, m, m, s-like
4-Amino (Para) ~5.2 - 5.6 (Upfield)AA'BB'd, d (Symmetrical)

Mass Spectrometry (LC-MS/MS) and The Ortho Effect

Causality: Under Collision-Induced Dissociation (CID), the spatial proximity of the functional groups in the 2-amino isomer triggers a unique fragmentation pathway known as the "ortho effect." The primary amine attacks the amide carbonyl, leading to the expulsion of ammonia (-17 Da) or the amine side chain to form a highly stable, cyclic quinazolinone-like cation. The meta and para isomers cannot form this cyclic intermediate and instead undergo standard amide bond cleavage.

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 222 Ortho Ortho-Effect Cyclization Precursor->Ortho 2-Amino Isomer Standard Direct Amide Cleavage Precursor->Standard 3-/4-Amino Isomers CyclicFrag Cyclic Fragment [M+H-NH3]+ m/z 205 Ortho->CyclicFrag -NH3 (17 Da) AcylFrag Aminobenzoyl Cation m/z 120 Standard->AcylFrag -Amine Chain

Caption: Divergent CID mass spectrometry fragmentation pathways driven by the ortho effect.

Step-by-Step Methodology: LC-MS/MS Fragmentation Analysis
  • System Setup: Interface the HPLC system with a triple quadrupole (QqQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Source Optimization: Set the ESI source to positive ion mode (ESI+). Optimize the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Precursor Ion Selection: Perform a full MS scan (m/z 100-500) to identify the protonated precursor ion [M+H]⁺ at m/z 222.

  • Collision-Induced Dissociation (CID): Isolate m/z 222 in the first quadrupole (Q1). Apply a collision energy (CE) ramp from 15 to 35 eV in the collision cell (Q2) using Argon as the collision gas.

  • Product Ion Scanning: Scan the resulting fragment ions in the third quadrupole (Q3) from m/z 50 to 250.

Table 2: Comparative Chromatographic and Mass Spectrometry Data
IsomerIntramolecular H-BondRelative HPLC RetentionPrimary MS/MS Base PeakUnique Neutral Loss
2-Amino (Ortho) Yes (Strong)Longest (Most Lipophilic)m/z 205 / 120-17 Da (NH₃)
3-Amino (Meta) NoShortm/z 120None (Direct Cleavage)
4-Amino (Para) NoShortest (Most Polar)m/z 120None (Direct Cleavage)

References

  • Mabkhot, Y. N., et al. "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site." International Journal of Molecular Sciences, 2014; 15(3): 5115–5127. Available at:[Link]

  • Kaczmarek, B., et al. "Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides." Molecules, 2017; 22(1): 83. Available at:[Link]

Comparative

Elemental Analysis Benchmarks for Benzamide Compound Purity: A Comparative Guide

As a Senior Application Scientist specializing in pharmaceutical characterization, I frequently encounter the analytical hurdles associated with benzamide derivatives. Benzamides are a highly privileged class of pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical characterization, I frequently encounter the analytical hurdles associated with benzamide derivatives. Benzamides are a highly privileged class of pharmacophores, forming the structural backbone of numerous antipsychotics, antiemetics (e.g., metoclopramide), and oncology therapeutics. In any biomedical context, a truthful description of a chemical's constitution requires rigorous coverage of both its structure and absolute purity[1].

Traditionally, combustion elemental analysis (CHNS/O) has been the gold standard for confirming the empirical formula of synthetic organic compounds[2]. However, the rigid structural features of benzamides—specifically their stable aromatic rings and robust amide linkages—can challenge complete combustion. This guide objectively compares traditional CHNS/O analysis with modern orthogonal techniques, primarily quantitative Nuclear Magnetic Resonance (qNMR) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), providing a self-validating framework for absolute purity assessment.

The Causality of Analytical Challenges in Benzamides

To establish a reliable purity benchmark, we must first understand the physicochemical causality behind why certain analytical methods fail or succeed when applied to benzamides.

The Limits of Dumas Combustion (CHNS/O)

CHNS/O analysis relies on high-temperature Dumas combustion to break down organic molecules into simple gases (CO₂, H₂O, N₂, SO₂)[3]. Benzamides present two distinct challenges here:

  • Refractory Carbon Formation: The highly stable aromatic system can resist complete oxidation, leaving behind carbonaceous char. If carbon is trapped, the experimental carbon mass fraction will artificially drop.

  • Nitrogen Oxide (NOx) Stability: The amide nitrogen must be fully reduced to N₂ gas for accurate quantification. Incomplete reduction of NOx species leads to skewed nitrogen values. Mitigation: We overcome this by adding a combustion catalyst (such as V₂O₅) to act as an aggressive oxygen donor, and by ensuring the reduction column (packed with copper) is maintained at an optimal 850 °C to quantitatively convert NOx to N₂[4].

The "Blind Spots" of Elemental Analysis

While CHNS/O analysis is highly precise (often determining elements down to the 10 ppm level)[3], it provides a macroscopic elemental ratio. It cannot distinguish between the active pharmaceutical ingredient (API) and structurally similar impurities (e.g., regioisomers) if their empirical formulas are identical. Furthermore, it often misses inorganic salts or specific hydration states unless they are explicitly modeled into the theoretical calculations.

The Orthogonal Solution: qNMR and ICP-MS

To build a self-validating system, CHNS must be paired with orthogonal methods:

  • Quantitative NMR (qNMR): Unlike chromatography, qNMR uses nearly universal detection and provides an absolute mass ratio without requiring a reference standard of the analyte itself[1]. By co-weighing an internal calibrator, qNMR detects analytes that frequently escape elemental detection, such as residual water and solvents[5].

  • ICP-MS (USP <232>/<233>): CHNS/O is blind to trace heavy metals (e.g., Palladium from cross-coupling reactions). ICP-MS destroys the organic matrix entirely, offering sub-ppb detection limits for toxic elemental impurities[6].

Benchmark Data: Comparing Purity Assessment Techniques

To illustrate the practical differences, Table 1 summarizes the performance benchmarks of these three techniques, while Table 2 provides real-world CHNS data for a benzamide derivative.

Table 1: Methodological Comparison for Benzamide Purity
FeatureCHNS/O CombustionAbsolute ¹H qNMRICP-MS (USP <233>)
Target Analyte C, H, N, S, O mass fractionsAbsolute organic purity (%)Trace heavy metals (Pd, Pb, As)
Limit of Detection ~10 ppm[3]~0.1% to 1%[5]100–10,000x lower than ICP-AES[6]
Sample Requirement 1–2 mg (Microanalysis)5–15 mg0.1–0.5 g[7]
Destructive? YesNoYes
Primary Limitation Cannot distinguish structural isomers.Requires high-precision gravimetry.Blind to organic impurities.
Table 2: Experimental vs. Theoretical CHNS Data

Model Compound: 2-chloro-4-N-(β-diethylaminoethyl)aminocarbonyl-5-methoxybenzamide (Metoclopramide precursor, C₁₅H₂₂N₃ClO₃)[8].

ElementTheoretical Calculated (%)Experimental Found (%)Variance (Δ)Acceptable Compendial Limit
Carbon (C) 54.9654.63-0.33±0.40
Hydrogen (H) 6.726.69-0.03±0.40
Nitrogen (N) 12.8212.76-0.06±0.40

Data Interpretation: The experimental values fall well within the universally accepted ±0.4% variance threshold for publication and compendial identity verification, proving that with proper combustion optimization, benzamides can be accurately profiled via CHNS[8].

Self-Validating Experimental Workflows

The following step-by-step methodologies detail how to execute these techniques to ensure maximum scientific integrity.

Protocol 1: High-Temperature CHNS/O Combustion Analysis

Causality Focus: Ensuring complete breakdown of the benzamide ring.

  • Calibration: Run a known standard (e.g., sulfanilamide) to validate the Thermal Conductivity Detector (TCD) response curve. This ensures the system is self-validating before unknown samples are introduced.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the desiccated benzamide sample into a combustible tin capsule. Causality: Tin acts as a combustion promoter; its exothermic oxidation momentarily raises the local temperature to ~1800 °C, shattering the stable aromatic system.

  • Catalyst Addition: Add ~1 mg of V₂O₅ to the capsule before crimping it closed.

  • Combustion: Drop the sealed capsule into the primary furnace maintained at 950–1050 °C under a dynamic flow of pure O₂ and helium carrier gas[4].

  • Reduction & Separation: Pass the resulting combustion gases through a copper reduction column at 850 °C to reduce NOx to N₂ and scavenge excess O₂[4]. Separate the gases using a Temperature Programmed Desorption (TPD) column[3].

  • Detection: Quantify the separated N₂, CO₂, H₂O, and SO₂ via TCD.

G N1 Sample + V2O5 in Tin Capsule N2 Flash Combustion (O2, ~1800°C) N1->N2 N3 N3 N2->N3 Gases+NOx N4 Gas Separation (TPD / GC Column) N3->N4 Pure Gases N5 TCD Detection (N2, CO2, H2O) N4->N5

Step-by-step mechanism of Dumas combustion elemental analysis.

Protocol 2: Absolute ¹H qNMR Purity Assay

Causality Focus: Overcoming the relative nature of standard chromatography.

  • Calibrator Selection: Select a high-purity internal standard (e.g., maleic acid) that does not overlap with the benzamide's ¹H NMR signals (typically aromatic protons at 7.0–8.5 ppm).

  • Gravimetric Preparation: Co-weigh the benzamide sample (~10 mg) and the internal standard (~5 mg) using an ultra-microbalance into a vial. Causality: Gravimetric precision is the primary source of error in qNMR; exact mass ratios are required for absolute quantification[5].

  • Solvation: Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° excitation pulse and a sufficiently long relaxation delay (D1 ≥ 5 × T₁ of the slowest relaxing proton) to ensure complete magnetization recovery[9].

  • Calculation: Integrate the target benzamide peak and the calibrator peak. Calculate absolute purity based on the integral areas, number of protons, molecular weights, and exact weighed masses.

Protocol 3: Trace Elemental Profiling via ICP-MS (USP <233>)

Causality Focus: Regulatory compliance for toxic trace metals.

  • Digestion: Place 0.5 g of the benzamide sample into a microwave digestion vessel. Add 5 mL of concentrated ultra-pure HNO₃. Causality: Strong acid and closed-vessel microwave heating are required to completely destroy the organic matrix and release trace metals into solution[7].

  • Dilution: Cool and dilute to 50 mL with a matched-matrix aqueous solution[7].

  • Analysis: Introduce the sample into the ICP-MS. The argon plasma (~10,000 °C) atomizes and ionizes the elements[6].

  • Quantification: Monitor specific isotopes and quantify against a multi-element calibration curve to ensure compliance with USP <232> Permitted Daily Exposure (PDE) limits.

G A Benzamide API Synthesis B CHNS/O Elemental Analysis (Macroscopic Composition) A->B C Absolute qNMR Assay (Organic Purity & Solvents) A->C D ICP-MS (USP <232>/<233>) (Trace Heavy Metals) A->D E Data Synthesis & Cross-Validation B->E Mass Fractions C->E Absolute % Purity D->E Trace PDEs F Regulatory Approval (High Purity Confirmed) E->F

Orthogonal purity assessment workflow combining CHNS, qNMR, and ICP-MS.

Conclusion

Relying on a single analytical technique for benzamide purity is a critical vulnerability in pharmaceutical development. While CHNS/O elemental analysis remains highly relevant for confirming macroscopic empirical formulas[2], its inherent blind spots necessitate an orthogonal approach. By integrating the absolute mass-ratio quantification of qNMR[1] with the ultra-trace sensitivity of ICP-MS[6], researchers can construct a self-validating, regulatory-compliant purity profile that guarantees the integrity of their chemical and biological data.

References

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure URL:[Link]

  • Elemental Analysis – Technical Resources Department of Pharmaceutical and Pharmacological Sciences, University of Padua URL:[Link]

  • US4297503A - Novel benzamide derivative and method of preparing metoclopramide using same Google Patents URL
  • Elemental Impurity Analysis Pharmaceutical Technology URL:[Link]

  • Elemental analyzer C, H, S, N (LECO CHN628) VSB Technical University of Ostrava URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-N-[3-(dimethylamino)propyl]benzamide proper disposal procedures

Comprehensive Safety and Disposal Master Plan: 2-Amino-N-[3-(dimethylamino)propyl]benzamide As a laboratory professional or drug development scientist, handling complex organic precursors like 2-Amino-N-[3-(dimethylamino...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Master Plan: 2-Amino-N-[3-(dimethylamino)propyl]benzamide

As a laboratory professional or drug development scientist, handling complex organic precursors like 2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS: 6725-12-8 or 1943-20-0) requires a rigorous, self-validating approach to safety and environmental compliance. This compound, characterized by a benzamide core, a primary aniline group, and a basic tertiary amine, presents specific logistical challenges regarding waste segregation, chemical incompatibility, and final disposition.

This guide provides authoritative, step-by-step operational protocols to ensure regulatory compliance, protect laboratory personnel, and mitigate environmental impact.

Chemical Profile & Mechanistic Hazard Assessment

To design a fail-safe disposal protocol, we must first understand the chemical causality behind the compound's behavior. The molecule contains three nitrogen atoms, which fundamentally dictates its combustion profile and environmental persistence.

  • Alkalinity and Reactivity: The tertiary dimethylamino group is highly basic. If mixed indiscriminately with strong acids or organic acid halides in a waste container, it can trigger an exothermic neutralization reaction, potentially leading to container rupture[1].

  • Combustion Byproducts (NOx): Because of its high nitrogen content, standard open-air burning or low-temperature incineration will generate highly toxic nitrogen oxide (NOx) gases. Therefore, thermal destruction must be strictly controlled[2].

  • Aquatic Toxicity: Like many amine derivatives, this compound can disrupt aquatic ecosystems. It must never be discharged into municipal sewer systems or disposed of via evaporation in a fume hood[3].

Quantitative Data & Logistical Implications
ParameterValue / CharacteristicSafety & Disposal Implication
CAS Registry Numbers 6725-12-8 / 1943-20-0Essential for accurate EPA/RCRA waste profiling and manifesting.
Molecular Formula C12H19N3OHigh nitrogen-to-carbon ratio dictates specific incineration requirements.
Physical State Solid / PowderProne to aerosolization; requires wet-wiping for spill cleanup.
Chemical Incompatibilities Strong oxidizers, strong acidsMust be segregated into dedicated waste streams to prevent exothermic reactions[1].
Required Destruction Method High-Temp IncinerationMust be processed in a facility equipped with an afterburner and scrubber[2].

Operational Protocols: Waste Generation to Final Disposition

The following step-by-step methodologies establish a closed-loop system for handling 2-Amino-N-[3-(dimethylamino)propyl]benzamide waste, ensuring that every action is traceable and compliant with Environmental Protection Agency (EPA) guidelines.

Protocol A: Satellite Accumulation Area (SAA) Management

Waste must be tracked from the exact point of generation.

  • Designate the SAA: Establish a Satellite Accumulation Area within the line of sight of the experimental workflow. The SAA must be strictly segregated from incompatible chemicals (e.g., concentrated acids)[4].

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers. Ensure the container has a secure, tight-fitting lid.

  • Labeling: Affix a standardized waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste," list "2-Amino-N-[3-(dimethylamino)propyl]benzamide," and include the primary hazard (e.g., "Toxic/Irritant")[5].

  • Vapor Control: Containers must remain hermetically sealed at all times, except when actively adding or removing waste, to prevent the release of hazardous vapors and comply with RCRA regulations[3][6].

Protocol B: Liquid and Solid Waste Segregation
  • Organic Solutions: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane), collect the mixture in a designated "Non-Halogenated Organic Waste" container (or "Halogenated" if DCM is used).

  • Aqueous Solutions: If dissolved in aqueous buffers, collect in a dedicated basic aqueous waste container. Do not mix with acidic waste streams to prevent heat generation[1].

  • Solid Waste: Contaminated consumables (weighing boats, pipette tips, Kimwipes) and unreacted powder must be collected in a puncture-resistant, leak-proof solid hazardous waste bin[6].

Protocol C: Empty Container Decontamination

Empty chemical containers retain residual hazardous dust and cannot be discarded directly into regular trash.

  • Triple Rinsing: In a certified fume hood, rinse the empty container three times. Each rinse should use a compatible solvent (e.g., methanol or ethanol) equal to approximately 5% of the container's total volume[3].

  • Rinsate Disposal: Pour all rinsate into the appropriate liquid hazardous waste container[3].

  • Defacing: Once triple-rinsed, completely deface or remove the original chemical label and discard the container without its cap[3].

Protocol D: Emergency Spill Cleanup
  • Solid Spills: Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Liquid Spills: Contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust , as amines can react unpredictably with organic impurities.

  • Collection: Scoop the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag for SAA processing.

Final Disposition Strategy: Incineration Mechanics

Because of the chemical structure of 2-Amino-N-[3-(dimethylamino)propyl]benzamide, standard landfill disposal or biological degradation is strictly prohibited.

The only scientifically and legally sound method of ultimate disposal is thermal destruction via a licensed chemical incinerator [2].

  • The Afterburner: Ensures complete combustion of the aromatic benzamide ring, preventing the release of volatile organic compounds (VOCs).

  • The Scrubber: The nitrogen atoms in the amine and amide groups will oxidize into nitrogen oxides ( NOx​ ). The incinerator must be equipped with an alkaline scrubber system to neutralize these acidic gases before exhaust is released into the atmosphere[2].

Waste Routing Visualization

The following decision tree illustrates the required logistical pathways for different waste streams containing this compound.

WasteDisposal Start Waste Generation: 2-Amino-N-[3-(dimethylamino)propyl]benzamide State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Solutions/Rinsate) State->Liquid Liquid Incineration Licensed Chemical Incineration (Afterburner & Scrubber Required) Solid->Incineration Solvent Solvent Type? Liquid->Solvent Org Organic Solvents (DMSO, MeOH) Solvent->Org Organic Aq Aqueous Solutions Solvent->Aq Aqueous Org->Incineration Aq->Incineration

Workflow for the segregation and disposal of 2-Amino-N-[3-(dimethylamino)propyl]benzamide waste.

References

  • Office of Clinical and Research Safety. "Hazardous Waste Disposal". Vanderbilt University Medical Center. Available at: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU. Available at: [Link]

  • Clinical Lab Manager. "A Lab's Guide to Safe and Compliant Medical Waste Disposal". Clinical Lab Manager. Available at: [Link]

  • United Nations Office on Drugs and Crime. "Laboratory and Scientific Section of the United Nations Office on Drugs and Crime". UNODC. Available at: [Link]

  • Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions". Labor Security System. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-[3-(dimethylamino)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-[3-(dimethylamino)propyl]benzamide
© Copyright 2026 BenchChem. All Rights Reserved.